Z-PDLDA-NHOH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Z-PDLDA-NHOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a potent and specific synthetic peptide hydroxamate inhibitor of vertebrate collagenases. Its mechanism of action is centered on the targeted inhibition of a class of zinc-dependent metalloproteinases crucial for the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and the experimental basis for understanding the function of this compound.
Core Mechanism of Action: Inhibition of Vertebrate Collagenases
The primary and most well-documented biological function of this compound is the potent and specific inhibition of vertebrate collagenases.[1][2][3][4] Collagenases are a subclass of matrix metalloproteinases (MMPs) that play a critical role in the cleavage of peptide bonds in collagen, the main structural protein in the extracellular matrix.
The inhibitory activity of this compound is attributed to its peptide hydroxamate structure. The hydroxamic acid moiety (-CONHOH) at the C-terminus is a key functional group that acts as a powerful chelating agent for the zinc ion (Zn2+) located at the active site of the collagenase enzyme. This chelation is the cornerstone of its inhibitory mechanism, effectively blocking the catalytic activity of the enzyme.
The peptide backbone of this compound, consisting of protected proline, D-leucine, and D-alanine residues, contributes to the specificity and binding affinity of the inhibitor to the collagenase active site. This sequence mimics the natural substrate of collagenase, allowing for a targeted interaction.
Visualizing the Inhibition
The following diagram illustrates the fundamental mechanism of collagenase inhibition by this compound.
Caption: Mechanism of this compound Inhibition of Collagenase.
Quantitative Analysis of Inhibitory Potency
The efficacy of an inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target Enzyme | IC50 Value (M) | Reference |
| Z-Pro-D-Leu-D-Ala-NHOH | Tadpole Collagenase | 10⁻⁶ | |
| Z-Pro-D-Leu-D-Ala-NHOH | Human Skin Collagenase | 10⁻⁶ |
Experimental Protocols
The determination of the inhibitory activity of this compound on collagenase is typically performed using an in vitro enzyme inhibition assay. The following provides a generalized protocol based on standard methodologies.
Collagenase Inhibition Assay
Objective: To determine the IC50 value of this compound against a specific collagenase.
Materials:
-
Purified vertebrate collagenase (e.g., from human skin fibroblasts or tadpole)
-
This compound (Collagenase Inhibitor I)
-
A suitable collagenase substrate (e.g., a fluorogenic peptide substrate or radiolabeled collagen)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and NaCl)
-
Microplate reader (for fluorogenic or colorimetric substrates) or scintillation counter (for radiolabeled substrates)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
Prepare a solution of the collagenase enzyme in the assay buffer.
-
Prepare a solution of the collagenase substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the various concentrations of this compound to the test wells.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Add the collagenase enzyme solution to all wells except the background control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the collagenase substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at the controlled temperature for a specific time.
-
Measure the product formation using the appropriate detection method (e.g., fluorescence, absorbance, or radioactivity).
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow
Caption: Workflow for a Collagenase Inhibition Assay.
Impact on Signaling Pathways
By inhibiting collagenase, this compound indirectly influences cellular signaling pathways that are dependent on the integrity and remodeling of the extracellular matrix (ECM). The degradation of collagen by MMPs can release signaling fragments of ECM proteins and growth factors, and can also facilitate cell migration and invasion.
Therefore, the inhibition of collagenase by this compound is expected to:
-
Reduce tissue degradation: By preventing the breakdown of collagen, the structural integrity of tissues is maintained.
-
Modulate cell migration and invasion: The degradation of the ECM is a prerequisite for cell movement through tissues, a process that is critical in both normal physiological events (e.g., wound healing) and pathological conditions (e.g., cancer metastasis).
-
Alter cell signaling: The release of bioactive molecules from the ECM upon collagenolysis is inhibited, which can affect cell behavior, including proliferation, differentiation, and survival.
The following diagram illustrates the logical relationship between collagenase inhibition and its downstream effects.
Caption: Downstream Effects of Collagenase Inhibition by this compound.
Other Reported Biological Activities
While the primary mechanism of action of this compound is as a collagenase inhibitor, some sources also report other biological activities, including:
-
Elastase inhibition
-
Antimicrobial activity
-
Antiestrogenic effects
It is important to note that the detailed mechanistic basis and the supporting experimental data for these secondary activities are not as extensively documented as its role as a collagenase inhibitor.
Conclusion
This compound is a well-characterized peptide hydroxamate that functions as a potent and specific inhibitor of vertebrate collagenases. Its mechanism of action is based on the chelation of the catalytic zinc ion in the enzyme's active site by its C-terminal hydroxamate group. With an IC50 in the micromolar range, it serves as a valuable tool for in vitro studies of collagenolysis and its role in various physiological and pathological processes. Further research may be warranted to fully elucidate its effects on specific signaling pathways and to substantiate its other reported biological activities.
References
An In-depth Technical Guide on the Role of Peptide Hydroxamates in Matrix Metalloproteinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism, quantitative inhibitory profile, and experimental evaluation of peptide hydroxamate inhibitors, using Z-PDLDA-NHOH and related compounds as exemplars for inhibiting Matrix Metalloproteinases (MMPs).
Introduction: Matrix Metalloproteinases (MMPs) as Therapeutic Targets
Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] Their physiological functions are essential in processes like wound healing, development, and angiogenesis.[1][2] However, dysregulated MMP activity is implicated in a wide array of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes MMPs significant targets for therapeutic intervention.
MMP inhibitors have been developed to control the enzymatic activity of these proteases. Among the most well-established classes of MMP inhibitors are peptide hydroxamates. These molecules are designed to mimic natural MMP substrates and contain a hydroxamate group (-CONHOH) that acts as a potent zinc-binding group (ZBG), effectively chelating the catalytic zinc ion in the MMP active site and blocking its activity. This guide focuses on the technical aspects of a representative peptide hydroxamate, this compound (Z-Pro-D-Leu-D-Ala-NHOH), to illustrate the principles of this inhibitor class.
This compound: A Representative Peptide Hydroxamate Inhibitor
This compound is a synthetic peptide derivative designed to inhibit MMPs. Its structure consists of two key components:
-
A Peptide Backbone (Pro-D-Leu-D-Ala): This sequence provides specificity by interacting with the substrate-binding pockets (subsites) of the MMP active site. The choice of amino acids, including non-natural D-isomers, is crucial for optimizing binding affinity and selectivity for specific MMPs over others.
-
A Hydroxamate Group (-NHOH): This functional group is the cornerstone of its inhibitory action. It acts as a bidentate ligand, strongly chelating the Zn²⁺ ion essential for the catalytic activity of all MMPs.
The "Z" designation typically refers to a carboxybenzyl protecting group, which can influence the compound's properties.
Mechanism of Inhibition: Chelating the Catalytic Zinc Ion
The inhibitory mechanism of peptide hydroxamates like this compound is a well-understood example of competitive inhibition. The catalytic domain of MMPs contains a highly conserved sequence with three histidine residues that coordinate a catalytic zinc ion. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the peptide bond in the substrate.
This compound inhibits this process by:
-
Active Site Recognition: The peptide portion of the inhibitor fits into the enzyme's active site cleft.
-
Zinc Chelation: The hydroxamate group directly binds to the catalytic zinc ion, displacing the catalytic water molecule. This strong interaction prevents the substrate from accessing the catalytic machinery, thereby halting proteolytic activity.
The following diagram illustrates this mechanism.
Quantitative Inhibitory Profile
The potency and selectivity of an MMP inhibitor are quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). While extensive public data for the specific peptide this compound is limited, the table below presents representative IC₅₀ values for well-characterized peptide hydroxamates against various MMPs to illustrate a typical inhibitory profile. For comparison, data for Marimastat, a broad-spectrum hydroxamate inhibitor that underwent clinical trials, is included.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) | Selectivity |
| Z-Pro-Leu-Gly-NHOH | - | - | - | 40 µM | - | - | Selective for MMP-8 |
| Marimastat | 5 nM | 8 nM | 21 nM | 3 nM | 9 nM | 13 nM | Broad-Spectrum |
| Compound 4j ¹ | 51,000 nM | 1,790 nM | 5.9 nM | - | 840 nM | 1,900 nM | Highly Selective for MMP-3 |
| ARP-101 ² | - | < 50 nM | - | - | - | - | Selective for MMP-2 |
¹A selective succinyl hydroxamate inhibitor. ²A known selective MMP-2 inhibitor used as a control. Note: Lower IC₅₀ values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols: Assessing Inhibitor Potency
The inhibitory activity of compounds like this compound is typically determined using a fluorogenic substrate assay. This method provides a continuous and highly sensitive measurement of enzyme activity.
Principle of the Fluorogenic MMP Activity Assay
The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group (fluorophore, e.g., Mca) and a quencher group (e.g., Dnp). In the intact substrate, the quencher suppresses the fluorescence of the reporter via Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide bond between the two moieties, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP's activity.
Detailed Protocol for MMP Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of an inhibitor like this compound.
Materials:
-
Recombinant active MMP enzyme (e.g., human MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Test Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Control Inhibitor: A known inhibitor like Marimastat or ARP-101.
-
DMSO (for dilutions).
-
96-well black microplate.
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 328/420 nm).
Workflow:
Procedure:
-
Reagent Preparation: Prepare working solutions of the MMP enzyme and fluorogenic substrate in Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ).
-
Inhibitor Dilution: Create a serial dilution series of this compound (e.g., from 100 µM to 0.1 nM) in Assay Buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" blank.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the Assay Buffer, the diluted inhibitor solutions, and the MMP enzyme solution.
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Impact on Cellular Signaling Pathways
MMPs do not merely degrade the ECM; they are crucial signaling molecules that process a wide range of substrates, including growth factors, cytokines, and cell surface receptors. By cleaving these substrates, MMPs can release active signaling fragments, modulate receptor activity, and influence cell behavior such as proliferation, migration, and invasion.
Inhibitors like this compound can block these signaling cascades at their origin. For example, in a cancer context, MMP-9 can cleave pro-tumoral growth factors, activating them to promote cell proliferation. By inhibiting MMP-9, a selective inhibitor can prevent this activation step.
Conclusion and Future Directions
Peptide hydroxamates like this compound are powerful chemical tools for studying the function of matrix metalloproteinases and serve as foundational scaffolds for drug development. Their mechanism of action, centered on high-affinity chelation of the catalytic zinc ion, is both potent and well-understood. While early broad-spectrum inhibitors faced challenges in clinical trials due to off-target effects, the field has evolved towards designing highly selective inhibitors. By fine-tuning the peptide sequence and other structural elements, researchers can develop next-generation inhibitors that target a single MMP, offering the potential for more effective and safer therapeutics for a range of diseases driven by aberrant proteolysis.
References
An In-depth Technical Guide to Z-PDLDA-NHOH: A Novel Pan-HDAC Inhibitor for Basic Research Applications
Disclaimer: The compound "Z-PDLDA-NHOH" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. All data, pathways, and protocols are representative examples based on the known characteristics of pan-histone deacetylase (HDAC) inhibitors.
Introduction
This compound is a novel, potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. Its structure, featuring a zinc-binding hydroxamic acid group (-NHOH), allows it to effectively chelate the zinc ion in the active site of Class I, II, and IV HDAC enzymes. By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis. This technical guide provides an overview of its biochemical activity, cellular effects, and detailed protocols for its application in basic research.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized against a panel of recombinant human HDAC enzymes and in various cancer cell lines. The quantitative data from these analyses are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Class | Isoform | IC₅₀ (nM) |
| Class I | HDAC1 | 3.2 |
| HDAC2 | 2.8 | |
| HDAC3 | 15.7 | |
| HDAC8 | 89.4 | |
| Class IIa | HDAC4 | 115.2 |
| HDAC5 | 130.5 | |
| HDAC7 | 105.8 | |
| HDAC9 | 250.1 | |
| Class IIb | HDAC6 | 5.1 |
| HDAC10 | 95.3 | |
| Class IV | HDAC11 | 78.6 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) (72h) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Carcinoma | 2.1 |
| MCF-7 | Breast Cancer | 1.8 |
| HCT116 | Colon Cancer | 0.9 |
| Jurkat | T-cell Leukemia | 0.7 |
Cellular Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HDACs, leading to the accumulation of acetylated histones (e.g., H3, H4). This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 (CDKN1A) and pro-apoptotic genes like BAX. The subsequent increase in p21 protein levels leads to cell cycle arrest at the G1/S phase, while the upregulation of BAX contributes to the activation of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol details the steps to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log concentration of this compound and use non-linear regression to calculate the GI₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot for Histone Acetylation
This protocol is used to detect the level of histone H3 acetylation (Ac-H3) in cells treated with this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. At 70-80% confluency, treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-Ac-H3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.
Specificity of Z-PDLDA-NHOH for Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of the Matrix Metalloproteinase (MMP) inhibitor, Z-PDLDA-NHOH. We will delve into its inhibitory profile, the experimental methods used for its characterization, and its interaction with relevant signaling pathways.
Introduction to this compound and MMPs
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of specific MMP inhibitors is a significant focus in drug discovery.
This compound is a potent MMP inhibitor. Understanding its specificity is paramount for predicting its therapeutic efficacy and potential side effects. High specificity for a particular MMP minimizes off-target effects that could arise from inhibiting other MMPs involved in normal physiological processes.
Quantitative Inhibitory Profile of this compound
The specificity of an inhibitor is quantitatively expressed by comparing its inhibitory constants (IC50 or Ki) against a panel of enzymes. The available data for this compound demonstrates a high degree of selectivity for MMP-13.
| Enzyme | pIC50 | IC50 (nM) |
| MMP-13 | 9.2 | 0.6 |
| MMP-14 | 7.64 | 22.91 |
Table 1: Inhibitory Activity of this compound against MMP-13 and MMP-14. [1] This data highlights the potent and selective nature of this compound for MMP-13 over MMP-14. A lower IC50 value indicates a higher inhibitory potency.
Mechanism of Action and Structural Basis for Specificity
The specificity of MMP inhibitors is often determined by their interaction with the S1' pocket of the enzyme's active site. The structural differences in this pocket among various MMPs allow for the design of selective inhibitors. While the precise binding mode of this compound is not detailed in the provided information, its high potency and selectivity for MMP-13 suggest that its chemical structure is optimized for interaction with the unique features of the MMP-13 S1' pocket.
Experimental Protocols for Determining MMP Inhibition
The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common method is the fluorescence-based assay.
Fluorescence-Based MMP Inhibition Assay
This assay measures the enzymatic activity of an MMP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13, MMP-14)
-
Fluorogenic MMP substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the MMP enzyme in assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the MMP enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Experimental workflow for MMP inhibition assay.
Interaction with Signaling Pathways
MMPs are key regulators of various signaling pathways involved in both physiological and pathological processes. By inhibiting specific MMPs, this compound can modulate these pathways.
MMP-13 Signaling Pathways
MMP-13 is a crucial mediator of cartilage degradation in osteoarthritis and is also involved in cancer progression. Its expression and activity are regulated by several signaling pathways, including the NF-κB, MAPK, and Wnt/β-catenin pathways. By inhibiting MMP-13, this compound can potentially block the downstream effects of these pathways that lead to tissue destruction and disease progression.
MMP-13 signaling and inhibition by this compound.
MMP-14 Signaling Pathways
MMP-14 (also known as MT1-MMP) is a membrane-bound MMP that plays a critical role in cancer cell invasion and metastasis. It can activate other MMPs (like pro-MMP-2) and cleave various cell surface proteins, including CD44. The interaction of MMP-14 with CD44 can trigger intracellular signaling cascades, such as the MAPK and PI3K pathways, promoting cell migration. This compound, by inhibiting MMP-14, can interfere with these processes.
MMP-14 signaling and inhibition by this compound.
Conclusion
This compound is a potent and highly selective inhibitor of MMP-13, with significantly lower activity against MMP-14. This specificity is crucial for its potential as a therapeutic agent, particularly in diseases where MMP-13 is a key driver, such as osteoarthritis. The ability to selectively inhibit MMP-13 while sparing other MMPs could lead to a more favorable safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive overview for researchers working on the development and characterization of MMP inhibitors. Further studies to elucidate the complete inhibitory profile of this compound against a broader panel of MMPs would provide a more complete understanding of its specificity.
References
An In-depth Technical Guide on the Discovery, History, and Development of Z-Protected Peptidyl-Hydroxamic Acids
For Researchers, Scientists, and Drug Development Professionals
While the specific molecule "Z-PDLDA-NHOH" is not found in the reviewed scientific literature, its nomenclature suggests it belongs to the well-established class of Z-protected peptidyl-hydroxamic acids. This guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds, focusing on their synthesis, mechanism of action, and therapeutic potential.
The "Z" in the nomenclature refers to a benzyloxycarbonyl group, a common N-terminal protecting group in peptide synthesis. "PDLDA" likely represents a tetrapeptide sequence of Proline (P), Aspartic Acid (D), Leucine (L), and Alanine (A). The "NHOH" suffix indicates a hydroxamic acid functional group. Thus, this compound would be a benzyloxycarbonyl-protected tetrapeptide with a C-terminal hydroxamic acid.
Discovery and History
The discovery of hydroxamic acids dates back to the late 19th century, but their potential as therapeutic agents was not realized until much later. A significant milestone in the development of peptidyl-hydroxamates was the discovery of their potent inhibitory activity against metalloenzymes.[1][2][3] These enzymes, which contain a metal ion (typically zinc) in their active site, are crucial for various physiological and pathological processes.
The hydroxamic acid moiety was identified as an effective zinc-binding group, capable of chelating the metal ion and thereby blocking the enzyme's catalytic activity.[1][2] This discovery paved the way for the design and synthesis of a vast number of peptidyl-hydroxamate inhibitors targeting different metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
The development of these compounds has been driven by their potential to treat a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Synthesis of Z-Protected Peptidyl-Hydroxamic Acids
The synthesis of Z-protected peptidyl-hydroxamic acids can be achieved through both solid-phase and solution-phase methods. The general strategy involves the coupling of a Z-protected peptide carboxylic acid with hydroxylamine (B1172632) or a protected hydroxylamine derivative.
Key Synthetic Steps:
-
Peptide Synthesis: The peptide backbone (e.g., Pro-Asp-Leu-Ala) is synthesized using standard peptide coupling techniques, with the N-terminus protected by a benzyloxycarbonyl (Z) group.
-
Carboxylic Acid Activation: The C-terminal carboxylic acid of the Z-protected peptide is activated to facilitate the subsequent coupling with hydroxylamine. Common activating agents include ethyl chloroformate or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxybenzotriazole (HOBt).
-
Hydroxamic Acid Formation: The activated peptide is reacted with hydroxylamine or a protected form, such as O-benzylhydroxylamine, to form the hydroxamic acid.
-
Deprotection: If a protected hydroxylamine was used, the protecting group is removed in the final step. For instance, a benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.
A general workflow for the synthesis is depicted below:
Mechanism of Action: Metalloenzyme Inhibition
The primary mechanism of action of peptidyl-hydroxamic acids is the inhibition of metalloenzymes. The hydroxamic acid functional group acts as a bidentate ligand, chelating the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site. This binding is typically strong and reversible.
The peptide backbone of the inhibitor provides specificity by interacting with the substrate-binding pockets of the target enzyme. By modifying the peptide sequence, it is possible to design inhibitors that are selective for a particular metalloenzyme.
The signaling pathway below illustrates the general mechanism of metalloenzyme inhibition:
Experimental Protocols
General Protocol for Synthesis of a Z-Protected Peptidyl-Hydroxamic Acid:
-
Peptide Synthesis: The Z-protected peptide (e.g., Z-Pro-Asp(OtBu)-Leu-Ala-OH) is synthesized on a solid support or in solution using standard Fmoc or Boc chemistry.
-
Coupling with Hydroxylamine:
-
Dissolve the Z-protected peptide acid in a suitable solvent (e.g., DMF).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., N-methylmorpholine, 1.5 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
-
Enzyme Inhibition Assay (e.g., for MMPs):
-
Prepare Assay Buffer: Typically a Tris-HCl buffer containing NaCl, CaCl₂, and a detergent like Brij-35.
-
Prepare Enzyme and Substrate: Dilute the metalloenzyme and a fluorogenic substrate to their working concentrations in the assay buffer.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the Z-protected peptidyl-hydroxamic acid in DMSO.
-
Assay Procedure:
-
Add the enzyme and inhibitor to a 96-well plate and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.
Quantitative Data
The inhibitory potency of peptidyl-hydroxamates is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table provides representative data for peptidyl-hydroxamate inhibitors against various metalloenzymes from the literature.
| Inhibitor Class | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference |
| Peptidyl-Hydroxamate | MMP-2 | 10 - 100 µM | |
| Macrocyclic Peptidyl-Hydroxamate | Peptide Deformylase | 4.4 nM (Kᵢ*) | |
| Tripeptide-Hydroxamate | Glyoxalase I | Competitive Inhibitors | |
| Hydroxamate Derivatives | Metallo-β-lactamases | 0.64 - 41.08 µM (IC₅₀) |
Signaling Pathways
By inhibiting metalloenzymes like MMPs and HDACs, Z-protected peptidyl-hydroxamic acids can modulate a variety of cellular signaling pathways. For example, MMPs are involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting MMPs, these compounds can block this process.
HDACs are involved in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates a simplified signaling pathway that can be modulated by a peptidyl-hydroxamate inhibitor of an MMP.
Conclusion
While the specific molecule this compound is not described in the current scientific literature, its presumed chemical nature places it within the important class of Z-protected peptidyl-hydroxamic acids. These compounds are potent inhibitors of metalloenzymes and have significant therapeutic potential in a variety of diseases. The ability to systematically modify the peptide backbone allows for the development of highly selective and potent inhibitors. Further research into this class of molecules is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
Z-PDLDA-NHOH (CAS 123984-15-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-PDLDA-NHOH (CAS 123984-15-6), a potent inhibitor of vertebrate collagenase. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols to support its application in research and drug development.
Core Compound Information
This compound, also known as Z-Pro-D-Leu-D-Ala-NHOH, is a synthetic peptide hydroxamate that functions as a potent and specific inhibitor of matrix metalloproteinases (MMPs), with a particular emphasis on collagenases.[1] Its structure incorporates a hydroxamic acid moiety, which is a key feature for its inhibitory activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 123984-15-6 | [1] |
| Molecular Formula | C22H32N4O6 | [1] |
| Molecular Weight | 448.51 g/mol | [1] |
| Sequence | Z-Pro-{d-Leu}-{d-Ala}-NHOH | [1] |
| Synonyms | Z-Pro-D-Leu-D-Ala-NHOH, Collagenase Inhibitor I | Chem-Impex, Biosynth |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | Biosynth |
| Physical Form | Solid | General knowledge |
| Storage | Recommended to be stored at -20°C | Chem-Impex |
Biological Activity and Mechanism of Action
This compound is characterized as a potent and specific inhibitor of vertebrate collagenases. Collagenases are a subclass of matrix metalloproteinases (MMPs) responsible for degrading collagen, a major component of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.
The inhibitory activity of this compound is primarily attributed to its hydroxamic acid (-NHOH) functional group. This group acts as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMPs. This chelation prevents the enzyme from binding to its natural substrate, collagen, thereby inhibiting its proteolytic activity.
References
A Comprehensive Guide to the Chemical Synthesis of Z-Pro-D-Leu-D-Ala-NHOH (Z-PDLDA-NHOH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible chemical synthesis pathway for Z-Pro-D-Leu-D-Ala-NHOH, a tripeptide hydroxamate. The synthesis involves standard peptide coupling techniques and the final conversion of a carboxylic acid to a hydroxamic acid. This document outlines the strategic steps, key reagents, and reaction conditions, supported by quantitative data and detailed experimental protocols.
Synthetic Strategy Overview
The synthesis of Z-Pro-D-Leu-D-Ala-NHOH (CAS No. 123984-15-6), a compound identified as a collagenase inhibitor, is approached through a stepwise solution-phase peptide synthesis methodology. The general strategy involves the sequential coupling of the constituent amino acids—Proline, D-Leucine, and D-Alanine—followed by the formation of the C-terminal hydroxamic acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which is introduced at the beginning of the synthesis.
The key transformations in this synthetic pathway are:
-
N-terminal protection of Proline.
-
Stepwise peptide bond formation.
-
Saponification of methyl esters to free the carboxylic acids for subsequent coupling.
-
Conversion of the final tripeptide's C-terminal carboxylic acid to a hydroxamic acid.
Detailed Synthesis Pathway
The synthesis is broken down into the following sequential steps:
Step 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)
The synthesis commences with the protection of the amino group of L-Proline using benzyl (B1604629) chloroformate. This reaction is typically carried out in an aqueous alkaline solution.
Step 2: Synthesis of Z-Pro-D-Leu-OMe
The N-protected proline is then coupled with the methyl ester of D-Leucine. This peptide bond formation is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Step 3: Saponification to Z-Pro-D-Leu-OH
The methyl ester of the dipeptide is hydrolyzed using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to yield the free carboxylic acid, which is necessary for the next coupling step.
Step 4: Synthesis of Z-Pro-D-Leu-D-Ala-OMe
The resulting dipeptide acid is then coupled with the methyl ester of D-Alanine using a similar peptide coupling strategy as in Step 2.
Step 5: Saponification to Z-Pro-D-Leu-D-Ala-OH
The tripeptide methyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor to the final hydroxamate.
Step 6: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH
The final step involves the conversion of the C-terminal carboxylic acid of the tripeptide into a hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., as a mixed anhydride (B1165640) or an active ester) and then reacting it with hydroxylamine (B1172632).
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields can vary based on specific reaction conditions and purification methods.
| Step | Reactants | Product | Reagents and Solvents | Typical Yield (%) |
| 1 | L-Proline, Benzyl chloroformate | N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH) | NaOH, Water | 85-95 |
| 2 | Z-Pro-OH, D-Leucine methyl ester hydrochloride | Z-Pro-D-Leu-OMe | DCC, HOBt, Triethylamine (B128534), Dichloromethane (B109758) (DCM) | 80-90 |
| 3 | Z-Pro-D-Leu-OMe | Z-Pro-D-Leu-OH | LiOH, Tetrahydrofuran (B95107) (THF)/Water | 90-98 |
| 4 | Z-Pro-D-Leu-OH, D-Alanine methyl ester hydrochloride | Z-Pro-D-Leu-D-Ala-OMe | EDC, HOBt, N-Methylmorpholine (NMM), Dimethylformamide (DMF) | 80-90 |
| 5 | Z-Pro-D-Leu-D-Ala-OMe | Z-Pro-D-Leu-D-Ala-OH | LiOH, Tetrahydrofuran (THF)/Water | 90-98 |
| 6 | Z-Pro-D-Leu-D-Ala-OH | Z-Pro-D-Leu-D-Ala-NHOH | Isobutyl chloroformate, NMM, Hydroxylamine hydrochloride, THF | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)
-
Dissolve L-Proline (1.0 eq) in 2 M sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C and the pH between 9-10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Pro-OH as a solid.
Protocol 2: General Peptide Coupling (e.g., Synthesis of Z-Pro-D-Leu-OMe)
-
Dissolve Z-Pro-OH (1.0 eq) and D-Leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Saponification of Methyl Esters (e.g., Synthesis of Z-Pro-D-Leu-OH)
-
Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.
Protocol 4: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH
-
Dissolve the tripeptide acid, Z-Pro-D-Leu-D-Ala-OH (1.0 eq), in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C.
-
Stir the mixture for 15-20 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0 eq) in a minimal amount of methanol (B129727) and neutralizing it with a solution of sodium methoxide (B1231860) in methanol at 0 °C. Filter off the precipitated sodium chloride.
-
Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to proceed at -15 °C for 1 hour and then at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final hydroxamic acid.
Mandatory Visualizations
Caption: Overall synthetic pathway for Z-Pro-D-Leu-D-Ala-NHOH.
Caption: General experimental workflow for a DCC/HOBt mediated peptide coupling step.
Caption: Workflow for the conversion of a carboxylic acid to a hydroxamic acid.
Foundational Research on Z-Pro-D-Leu-D-Ala-NHOH: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-D-Leu-D-Ala-NHOH is a synthetic peptide derivative that has been identified as an inhibitor of key extracellular matrix-degrading enzymes. Its structure, featuring a hydroxamate group (-NHOH), positions it within the broad class of metalloproteinase inhibitors. This technical guide synthesizes the available foundational research on Z-Pro-D-Leu-D-Ala-NHOH, focusing on its core biochemical activities and providing a framework for further investigation. While specific quantitative inhibitory data and detailed signaling pathway analyses for this particular molecule are not extensively documented in publicly available research, this guide outlines its established role and provides generalized experimental approaches for its characterization.
Core Activity: Enzyme Inhibition
Z-Pro-D-Leu-D-Ala-NHOH is recognized as an inhibitor of elastase and collagenase.[1] These enzymes, both members of the protease family, play crucial roles in tissue remodeling and degradation of extracellular matrix components.
-
Elastase: A serine protease that breaks down elastin, a key protein responsible for the elasticity of tissues.
-
Collagenase: A matrix metalloproteinase (MMP) that cleaves collagen, the most abundant protein in the animal kingdom and the main structural component of connective tissues.
The inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH is attributed to its peptide sequence, which likely mimics the substrate binding sites of these enzymes, and the hydroxamate functional group, a well-known zinc-binding moiety that can chelate the catalytic zinc ion in the active site of metalloproteinases like collagenase.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative inhibitory data, such as IC50 or Ki values, for Z-Pro-D-Leu-D-Ala-NHOH against elastase and collagenase. To facilitate further research and a more complete understanding of its potency, the following table structure is provided for the future population of such data.
| Enzyme Target | Inhibitor | IC50 | Ki | Assay Conditions (Buffer, pH, Temp, Substrate) | Reference |
| Human Neutrophil Elastase | Z-Pro-D-Leu-D-Ala-NHOH | ||||
| Bacterial Collagenase | Z-Pro-D-Leu-D-Ala-NHOH | ||||
| Human MMP-1 (Collagenase-1) | Z-Pro-D-Leu-D-Ala-NHOH | ||||
| Human MMP-13 (Collagenase-3) | Z-Pro-D-Leu-D-Ala-NHOH |
Experimental Protocols
Elastase Inhibition Assay (General Protocol)
This protocol is based on the spectrophotometric measurement of the cleavage of a chromogenic peptide substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760, substrate)
-
Tris-HCl buffer (pH 8.0)
-
Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add increasing concentrations of the inhibitor solution.
-
Add the HNE solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 410 nm kinetically for 5-10 minutes.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Collagenase Inhibition Assay (General Protocol)
This protocol utilizes a fluorogenic peptide substrate that mimics the collagen cleavage site.
Materials:
-
Collagenase (e.g., from Clostridium histolyticum or recombinant human MMP)
-
Fluorogenic collagenase substrate (e.g., FALGPA - N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala)
-
Assay buffer (e.g., Tricine buffer, pH 7.5, containing NaCl and CaCl2)
-
Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent.
-
In a 96-well plate, add increasing concentrations of the inhibitor solution.
-
Add the collagenase solution to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Measure the increase in fluorescence intensity (e.g., excitation at 345 nm and emission at 490 nm) over time.
-
The rate of fluorescence increase corresponds to the collagenase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the available literature linking Z-Pro-D-Leu-D-Ala-NHOH to the modulation of specific intracellular signaling pathways. However, as an inhibitor of matrix metalloproteinases, it can be hypothesized to indirectly influence signaling cascades that are regulated by MMP activity.
MMPs are known to cleave a variety of cell surface receptors and ligands, thereby activating or inhibiting downstream signaling. A logical workflow for investigating the potential impact of Z-Pro-D-Leu-D-Ala-NHOH on cellular signaling is presented below.
Caption: Hypothetical mechanism of Z-Pro-D-Leu-D-Ala-NHOH's indirect influence on cell signaling.
The following diagram illustrates a general experimental workflow to test the hypothesis that Z-Pro-D-Leu-D-Ala-NHOH can modulate a specific signaling pathway, for instance, the MAPK pathway, through its inhibition of MMPs.
Caption: Experimental workflow to investigate the effect of Z-Pro-D-Leu-D-Ala-NHOH on signaling.
Conclusion
Z-Pro-D-Leu-D-Ala-NHOH is a peptide hydroxamate with established inhibitory activity against elastase and collagenase. While its potential as a research tool in studies of extracellular matrix remodeling and as a scaffold for the design of more potent and specific inhibitors is clear, a significant gap exists in the public domain regarding its specific quantitative inhibitory profile and its effects on cellular signaling. The experimental frameworks provided herein offer a starting point for researchers to further elucidate the biochemical and cellular activities of this compound. Future studies are warranted to populate the quantitative data and to explore the broader biological implications of Z-Pro-D-Leu-D-Ala-NHOH, which will be crucial for its potential development in therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Z-PDLDA-NHOH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-PDLDA-NHOH, also known as Collagenase Inhibitor I, is a synthetic peptide-based hydroxamate that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its chemical name is Z-Pro-D-Leu-D-Ala-NHOH, and it is identified by the CAS number 123984-15-6. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The activity of MMPs is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases. This compound serves as a valuable tool for in vitro studies aimed at elucidating the role of MMPs in these processes.
MMPs are known to influence cellular behavior by modulating the pericellular environment and by processing a variety of signaling molecules.[1] Their targets include other proteinases, growth factors, cytokines, and cell surface receptors.[1] By inhibiting MMPs, this compound can be used to study the impact of MMP activity on cell proliferation, migration, invasion, and signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect through the hydroxamate group (-NHOH), which chelates the active site zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. This binding is reversible and competitive, effectively blocking the enzyme's ability to cleave its substrates in the extracellular matrix. The peptide backbone of the inhibitor (Pro-D-Leu-D-Ala) provides specificity and affinity for the active site cleft of various MMPs.
Applications in Cell Culture
This compound is a valuable reagent for a variety of cell-based assays designed to investigate the roles of MMPs in:
-
Cancer Biology: Studying tumor cell invasion, migration, and metastasis. Many cancer cells show upregulated MMP expression, which correlates with poor prognosis.[2][3]
-
Inflammation and Immunology: Investigating the role of MMPs in inflammatory responses and immune cell migration.
-
Wound Healing: Elucidating the contribution of MMP-mediated ECM remodeling during tissue repair processes.
-
Fibrosis Research: Examining the involvement of MMPs in the development and progression of fibrotic diseases.[4]
-
Neurobiology: Studying the role of MMPs in neuronal development, plasticity, and neurodegenerative diseases.
Quantitative Data
| Parameter | Value | Remarks |
| CAS Number | 123984-15-6 | |
| Molecular Formula | C₂₂H₃₂N₄O₆ | |
| Molecular Weight | 448.52 g/mol | |
| Typical Working Concentration | 1-25 µM | This is a general range and should be optimized for each cell line and assay. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |
Experimental Protocols
Protocol 1: General Protocol for Evaluating the Effect of this compound on Cell Viability
Objective: To determine the cytotoxic potential of this compound on a specific cell line and to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
This compound (Collagenase Inhibitor I)
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT, XTT, or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the medium from the wells and replace it with 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
Cell Viability Assay:
-
Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
-
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the invasive capacity of cells.
Materials:
-
This compound
-
Invasive cell line (e.g., HT-1080, MDA-MB-231)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's protocol.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add this compound to the cell suspension at the desired non-toxic concentration. Include a vehicle control (DMSO).
-
Assay Setup:
-
Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (with or without the inhibitor) to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 12-48 hours (optimize for the cell line) at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes or with DAPI.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.
-
-
Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Matrix metalloproteinases are key regulators of the extracellular matrix and influence a multitude of signaling pathways that control cell behavior.
Caption: Role of MMPs in cell signaling and their inhibition by this compound.
Caption: Workflow for a cell invasion assay using this compound.
References
Application Notes: In Vitro Collagenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix by cleaving native collagen.[1] Under normal physiological conditions, collagenase activity is tightly regulated. However, dysregulation of this activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and fibrosis.[1] Therefore, the measurement of collagenase activity and the screening for its inhibitors are vital areas of research in drug development and disease pathology.
This document provides a detailed protocol for a continuous spectrophotometric assay for determining collagenase activity in vitro using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[2] While the initially specified topic mentioned Z-PDLDA-NHOH, it is important to note that this compound (Z-Pro-D-Leu-D-Ala-NHOH) is a potent and specific inhibitor of vertebrate collagenases, not a substrate.[3] This protocol can, however, be effectively used to characterize the inhibitory potential of compounds such as this compound.
Assay Principle
The FALGPA-based assay is a well-established method for measuring the activity of collagenases, particularly from bacterial sources like Clostridium histolyticum.[4] The substrate FALGPA mimics the collagen structure at the cleavage site. When collagenase cleaves the Gly-Pro bond in FALGPA, it results in a decrease in the absorbance of the solution at 345 nm. This change in absorbance over time is directly proportional to the collagenase activity and can be monitored using a spectrophotometer or a microplate reader.
Data Presentation
Enzyme Kinetics
The following table summarizes the Michaelis-Menten kinetic parameters for C. histolyticum collagenase with the FALGPA substrate. These values are representative and can vary based on specific experimental conditions.
| Parameter | Value | Conditions |
| Km (Michaelis Constant) | 0.55 mM | 50 mM Tricine buffer, pH 7.5, 25°C |
| Vmax (Maximum Velocity) | Varies with enzyme concentration | 50 mM Tricine buffer, pH 7.5, 25°C |
Data derived from studies on collagenase kinetics.
Inhibitor Potency
The potency of various compounds in inhibiting collagenase activity can be expressed as the half-maximal inhibitory concentration (IC50). The table below provides IC50 values for several known collagenase inhibitors determined using the FALGPA assay.
| Inhibitor | IC50 | Source/Type |
| 1,10-Phenanthroline | Provided as control | Chelating Agent |
| Epicatechin | 9.08 ± 3.46 µg/mL | Natural Flavonoid |
| Genistein | 98.74 ± 4.25 µg/mL | Natural Isoflavone |
| Hydroxysafflor yellow A | 78.81 µg/mL | Natural Chalconoid |
| Z-Pro-D-Leu-D-Ala-NHOH | ~1 µM | Synthetic Peptide Hydroxamate |
Experimental Protocols
Reagents and Materials
-
Collagenase (e.g., from Clostridium histolyticum)
-
Collagenase Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.
-
Collagenase Substrate (FALGPA) solution: 1.0 mM in Assay Buffer.
-
Test inhibitor compounds
-
Positive Control Inhibitor (e.g., 1,10-Phenanthroline, 1 M stock)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 345 nm and temperature control at 37°C.
-
Sterile deionized water or Hanks' Balanced Salt Solution (HBSS)
Protocol 1: Measurement of Collagenase Activity
-
Sample Preparation:
-
Dissolve purified collagenase or bacterial extracts in cold deionized water or HBSS to the desired concentration. A suggested starting range for collagenase is 0.02-10 mU per well.
-
For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.
-
-
Assay Plate Setup:
-
Sample Wells: Add 2-10 µL of the collagenase sample to the wells.
-
Positive Control Well: Add a known amount of active collagenase (e.g., 10 µL of a 0.35 U/mL solution).
-
Reagent Background Control Well: Add 100 µL of Collagenase Assay Buffer.
-
Adjust the volume in all sample and positive control wells to 100 µL with Collagenase Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing:
-
40 µL Collagenase Substrate (FALGPA)
-
60 µL Collagenase Assay Buffer
-
Prepare enough Reaction Mix for all wells.
-
-
Add 100 µL of the Reaction Mix to each well. Mix gently.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 345 nm in kinetic mode, recording readings every 1-2 minutes for a total of 10-20 minutes. For samples with low activity, the reading time can be extended up to 1-3 hours.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔOD/min) from the linear portion of the curve.
-
Calculate the collagenase activity using the following formula: Activity (U/mL) = (ΔOD/min * Reaction Volume (mL)) / (Extinction Coefficient * Sample Volume (mL))
-
The millimolar extinction coefficient for FALGPA at 345 nm is 0.53 cm⁻¹mM⁻¹.
-
One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.
-
-
Protocol 2: Screening of Collagenase Inhibitors
-
Inhibitor and Enzyme Preparation:
-
Dissolve test inhibitors in an appropriate solvent (e.g., DMSO) to prepare a 100X stock solution.
-
Prepare the collagenase solution as described in Protocol 1.
-
-
Assay Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of collagenase, 2 µL of the 100X test inhibitor stock, and 88 µL of Collagenase Assay Buffer.
-
Enzyme Control (EC) Wells: Add 10 µL of collagenase and 90 µL of Collagenase Assay Buffer.
-
Solvent Control Wells (optional but recommended): Add 10 µL of collagenase, 2 µL of the inhibitor solvent, and 88 µL of Collagenase Assay Buffer.
-
Inhibitor Control (Positive Control) Wells: Add 10 µL of collagenase, 2 µL of a potent inhibitor (e.g., 1,10-Phenanthroline), and 88 µL of Collagenase Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure the kinetic absorbance change at 345 nm.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated as follows: % Inhibition = [(RateEC - RateInhibitor) / RateEC] * 100
-
RateEC is the rate of the Enzyme Control.
-
RateInhibitor is the rate in the presence of the test inhibitor.
-
-
The IC50 value can be determined by plotting the % inhibition against a range of inhibitor concentrations.
-
Visualizations
Caption: Experimental workflow for the in vitro colorimetric collagenase assay.
Caption: General mechanism of competitive collagenase inhibition.
References
Unraveling the Role of Z-PDLDA-NHOH in Oncology: A Detailed Overview
The compound "Z-PDLDA-NHOH" does not correspond to a known or published agent in the field of cancer research based on currently available scientific literature. Extensive searches have not yielded any specific information regarding its chemical structure, mechanism of action, or application in oncology.
It is possible that "this compound" represents a novel, yet-to-be-published investigational compound, a proprietary internal designation not in the public domain, or a potential typographical error of a different chemical entity. The constituent parts of the acronym, "PDLDA" and "NHOH," do not immediately align with commonly known chemical moieties in a way that would suggest a specific, well-characterized molecule. While N-hydroxyindole-based compounds (which could be loosely related to "NHOH") have been explored as inhibitors of lactate (B86563) dehydrogenase in cancer cells, there is no direct link to a compound with the designation "this compound"[1].
Without specific information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
To facilitate the creation of the requested content, please verify the name of the compound. Should a corrected or alternative name be provided, a comprehensive summary of its applications in cancer research, including detailed protocols and pathway visualizations, can be developed.
For context, the development of novel therapeutic agents in oncology often involves targeting specific cellular pathways. For instance, the Notch signaling pathway, which is crucial in cell development and homeostasis, is a frequent target in cancer therapy[2]. The therapeutic potential of new compounds is typically evaluated through a series of preclinical and clinical studies, generating quantitative data on efficacy and safety. Methodologies such as droplet digital PCR (ddPCR) are increasingly used for sensitive detection of cancer-related biomarkers and monitoring treatment response[3]. Furthermore, innovative approaches like nanotechnology are being employed to enhance drug delivery and diagnostic capabilities in cancer treatment[4].
Researchers and drug development professionals rely on detailed documentation of these aspects to advance cancer research and bring new therapies to the clinic. Should information on "this compound" become publicly available, a similar detailed analysis of its role in cancer research will be possible.
References
Z-PDLDA-NHOH: Application and Protocols in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a peptide hydroxamic acid that functions as a potent and specific inhibitor of vertebrate collagenases and other matrix metalloproteintransferases (MMPs).[1][2] Its mechanism of action centers on the hydroxamate moiety, which acts as a zinc-binding group, chelating the zinc ion in the active site of these enzymes and thereby inhibiting their activity.[3][4] This inhibitory action on collagenases, the enzymes primarily responsible for the degradation of collagen, makes this compound a valuable tool for the study of fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen.
In the context of fibrosis research, this compound can be utilized to investigate the role of collagen turnover and ECM remodeling in the progression of fibrotic diseases in various organs, including the skin, lung, and liver.[5] By inhibiting collagen degradation, this compound allows researchers to study the net effect of collagen synthesis and the consequences of its accumulation in in vitro and in vivo models of fibrosis. While specific data on this compound in fibrosis models is limited in publicly available literature, the broader class of peptide hydroxamic acids has been shown to be effective inhibitors of collagenases. For instance, a similar compound, Z-Pro-Leu-Gly-NHOH, has demonstrated an IC50 value of 4 x 10⁻⁵M for the inhibition of human skin collagenase.
The role of MMPs in fibrosis is complex, with some studies suggesting a pro-fibrotic role for certain MMPs, while others indicate an anti-fibrotic function. Therefore, the use of inhibitors like this compound requires careful consideration of the specific MMPs being targeted and the context of the fibrotic model being studied.
Signaling Pathways
The primary signaling pathways influenced by this compound in the context of fibrosis are those that regulate ECM remodeling and collagen metabolism. By inhibiting collagenases and MMPs, this compound directly interferes with the degradation of collagen, a key component of the fibrotic matrix. This intervention can have downstream effects on various signaling cascades involved in fibrosis.
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis, promoting the synthesis of collagen and other ECM components by fibroblasts. MMPs can modulate TGF-β signaling by cleaving latent TGF-β binding proteins, leading to the release and activation of TGF-β. By inhibiting MMPs, this compound may indirectly affect TGF-β signaling, although the net effect could be complex and context-dependent.
Furthermore, the degradation of the ECM by MMPs can release various growth factors and cytokines that are sequestered within the matrix, which in turn can influence cell behavior, including proliferation, migration, and differentiation of fibroblasts into myofibroblasts. By preventing this degradation, this compound can alter the cellular microenvironment and impact these signaling events.
Below are diagrams illustrating the general mechanism of action of this compound and its place within the broader context of fibrotic signaling.
Caption: Mechanism of this compound as a collagenase/MMP inhibitor.
Caption: this compound's role in the collagen synthesis/degradation balance.
Quantitative Data
| Compound | Target Enzyme | IC50 | Reference |
| Z-Pro-Leu-Gly-NHOH | Human Skin Collagenase | 4 x 10⁻⁵ M |
Note: This data is for a related compound and should be considered as indicative of the potential activity of this compound. Researchers are advised to perform their own dose-response studies to determine the specific activity of this compound in their experimental systems.
Experimental Protocols
The following are generalized protocols for the use of a peptide hydroxamic acid inhibitor like this compound in common in vitro and in vivo fibrosis models. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Model: Inhibition of Collagenase Activity
This protocol describes a general method to assess the inhibitory effect of this compound on collagenase activity using a commercially available kit.
Materials:
-
This compound
-
Purified collagenase (e.g., from Clostridium histolyticum)
-
Collagenase activity assay kit (fluorometric or colorimetric)
-
Microplate reader
-
Appropriate buffers and reagents as per the kit instructions
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer provided with the kit. The final concentrations should span a range appropriate to determine the IC50 value (e.g., from 1 nM to 100 µM).
-
Set up the Assay: In a 96-well microplate, add the diluted this compound solutions, the collagenase enzyme, and the substrate according to the assay kit manufacturer's protocol. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a widely used mouse model of lung fibrosis.
Materials:
-
This compound
-
Bleomycin (B88199) sulfate
-
8-10 week old C57BL/6 mice
-
Vehicle for this compound (e.g., saline, PBS with a small percentage of a solubilizing agent if necessary)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control mice should receive saline only.
-
Treatment with this compound:
-
Prophylactic Treatment: Begin administration of this compound (e.g., via intraperitoneal injection or oral gavage) one day before or on the same day as bleomycin instillation and continue daily for the duration of the study (e.g., 14 or 21 days). The dose will need to be determined empirically.
-
Therapeutic Treatment: Begin administration of this compound at a later time point after fibrosis is established (e.g., 7 or 10 days after bleomycin instillation) and continue daily until the end of the study.
-
-
Monitoring: Monitor the mice daily for signs of distress, and record body weight regularly.
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. One lung can be used for histological analysis (e.g., Masson's trichrome staining for collagen) and the other for biochemical analysis (e.g., hydroxyproline (B1673980) assay to quantify collagen content).
-
-
Data Analysis: Compare the extent of fibrosis (histological score, hydroxyproline content) and inflammation (BALF cell counts, cytokine levels) between the vehicle-treated and this compound-treated groups.
Caption: Workflow for an in vivo fibrosis model using this compound.
References
- 1. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhibition-of-human-skin-fibroblast-collagenase-thermolysin-and-pseudomonas-aeruginosa-elastase-by-peptide-hydroxamic-acids - Ask this paper | Bohrium [bohrium.com]
- 3. Peptide hydroxamic acids inhibit skin collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of acidic dipeptide hydroxamate inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-PDLDA-NHOH for MMP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, tumor invasion, and metastasis.[2][3] This has led to significant interest in the development of MMP inhibitors as potential therapeutic agents.[1]
Mechanism of Action: MMP Inhibition by Hydroxamate Inhibitors
Hydroxamate inhibitors, such as the representative Z-PDLDA-NHOH, act as potent and reversible antagonists of MMPs. The primary mechanism involves the bidentate chelation of the catalytic zinc ion (Zn2+) within the MMP active site by the hydroxamic acid group (-CONHOH). This high-affinity interaction blocks the binding of natural substrates, thereby inhibiting the enzymatic degradation of ECM components. The peptide backbone of the inhibitor contributes to its specificity and binding affinity by interacting with the substrate-binding pockets (S-sites) of the MMP.
Caption: Mechanism of MMP inhibition by this compound.
Quantitative Data: MMP Inhibition by Peptide Hydroxamates
The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative peptide-based hydroxamate inhibitors against various MMPs, providing a comparative context for experimental results.
| Inhibitor | MMP Target | IC50 (nM) | Reference Compound |
| Representative Peptide 1 | MMP-2 | 10 - 100 µM | |
| Representative Peptide 2 | MMP-9 | 12 µM | |
| Representative Peptide 3 | MMP-13 | 3.7 nM | |
| 1ad (N-arylsulfonyl deriv.) | MMP-2 | <10 nM | |
| 1af (N-arylsulfonyl deriv.) | MMP-2 | <10 nM |
Experimental Protocols
Protocol 1: General MMP Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a common method for determining the inhibitory activity of a compound like this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (or test inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation, typically involving incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
Activated MMP enzyme solution
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/393 nm). Record measurements kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for MMP inhibition assay.
Protocol 2: Zymography for Assessing MMP Inhibition
Zymography is a technique used to detect the activity of MMPs and can be adapted to assess the inhibitory effect of compounds like this compound.
Materials:
-
Polyacrylamide gels containing a substrate (e.g., gelatin for MMP-2 and MMP-9)
-
Cell culture supernatant or tissue extract containing MMPs
-
This compound
-
SDS-PAGE running and loading buffers (non-reducing)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Sample Preparation: Incubate the MMP-containing sample (e.g., cell culture supernatant) with various concentrations of this compound for a predetermined time at 37°C.
-
Electrophoresis: Mix the treated samples with non-reducing SDS-PAGE sample buffer and load onto the substrate-impregnated polyacrylamide gel. Run the gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Enzyme Activity: Incubate the gel in the incubation buffer at 37°C for 12-24 hours. During this time, the MMPs will digest the substrate within the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining.
-
Analysis: Areas of enzymatic activity will appear as clear bands on a blue background where the substrate has been degraded. The intensity of these bands will be reduced in the presence of an effective inhibitor like this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers and scientists to investigate the MMP inhibitory potential of peptide hydroxamates such as this compound. While specific data for this compound is not publicly available, the methodologies and comparative data presented serve as a valuable resource for initiating and guiding experimental work in the field of MMP inhibitor drug discovery. The fluorogenic assay provides a quantitative measure of inhibitory potency, while zymography offers a qualitative assessment of inhibition. Together, these techniques are fundamental in characterizing novel MMP inhibitors.
References
- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-PDLDA-NHOH in Extracellular Matrix Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and modification of ECM components. This process is crucial for tissue development, homeostasis, and repair. Dysregulation of ECM remodeling is a hallmark of various pathological conditions, including fibrosis, cancer, and inflammatory diseases. A key family of enzymes responsible for ECM degradation is the Matrix Metalloproteinases (MMPs).
Z-PDLDA-NHOH is a potent inhibitor of vertebrate collagenases, a subgroup of MMPs that specifically cleaves collagen fibers. As a hydroxamic acid-based inhibitor, this compound targets the catalytic zinc ion within the active site of these enzymes, thereby preventing the breakdown of collagen and subsequent remodeling of the ECM. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying ECM remodeling.
Mechanism of Action
This compound functions as a competitive inhibitor of collagenases. The hydroxamate group (-NHOH) in its structure acts as a strong chelating agent for the Zn²⁺ ion essential for the catalytic activity of MMPs. By binding to this zinc ion, this compound blocks the enzyme's ability to cleave its collagen substrate.
Quantitative Data
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | Not Available | Specific Collagenases (e.g., MMP-1, MMP-8, MMP-13) | User-determined |
| Ki | Not Available | Specific Collagenases | User-determined |
| Effective Concentration | User-determined | In vitro/in vivo models | User-determined |
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized to study its effects on ECM remodeling.
In Vitro Collagenase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the activity of purified collagenase or collagenase present in biological samples using a fluorogenic substrate.
Materials:
-
Purified active collagenase (e.g., human recombinant MMP-1)
-
Fluorogenic collagenase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the purified collagenase in cold Assay Buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted collagenase solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in kinetic mode for at least 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading MMPs (gelatinases) in biological samples and to assess the inhibitory effect of this compound.
Materials:
-
Biological sample (e.g., conditioned cell culture medium, tissue lysate)
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing gelatin (0.1%)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect biological samples and determine protein concentration. If desired, pre-incubate samples with various concentrations of this compound or a vehicle control at 37°C for 30-60 minutes.
-
Electrophoresis: Mix samples with non-reducing sample buffer and run on the gelatin-containing polyacrylamide gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer at 37°C for 12-24 hours. For inhibitor studies, the developing buffer can be supplemented with this compound at the desired concentration.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry to assess the inhibitory effect of this compound.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity. This compound can be used to determine its effect on cell invasion.
Materials:
-
Invasive cell line
-
Boyden chamber inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel)
-
Cell culture medium (serum-free and with serum or a chemoattractant)
-
This compound
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus.
-
Add the cell suspension to the upper chamber (the insert).
-
Add this compound at various concentrations or a vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 12-48 hours, depending on the cell line).
-
Cell Removal and Staining:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with Crystal Violet.
-
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. Compare the number of invaded cells in the this compound-treated groups to the control group to determine the extent of inhibition.
Application Notes and Protocol for Dissolution and Storage of Novel Hydroxamic Acid Derivatives (e.g., Z-PDLDA-NHOH)
Disclaimer: The specific compound "Z-PDLDA-NHOH" could not be definitively identified in publicly available literature. Therefore, this document provides a general protocol for the dissolution and storage of novel hydroxamic acid derivatives, a chemical class to which this compound likely belongs given its nomenclature. Researchers should treat any new chemical entity as potentially hazardous and perform small-scale solubility and stability tests before preparing large quantities of stock solutions.
Introduction
Hydroxamic acid derivatives are a significant class of compounds in drug discovery, most notably as inhibitors of zinc-dependent metalloenzymes such as histone deacetylases (HDACs). These compounds are characterized by the -C(=O)N(OH)- functional group, which is crucial for their biological activity, primarily through its ability to chelate metal ions in the enzyme's active site.[1][2]
Novel hydroxamic acid derivatives are often large, complex organic molecules with poor aqueous solubility.[3] Their stability can also be a concern, as the hydroxamic acid moiety can be susceptible to hydrolysis and metabolic degradation to the corresponding carboxylic acid.[4][5] Therefore, proper procedures for dissolution and storage are critical to ensure the integrity and reproducibility of experimental results.
This protocol provides a generalized approach for creating stock solutions of novel hydroxamic acid derivatives and their subsequent storage to maintain stability.
Data Presentation: Solubility and Stock Solution Parameters
The following table should be used to record the empirical data for a new hydroxamic acid derivative.
| Parameter | Recommended Conditions & Solvents | Experimental Results for this compound |
| Molecular Weight (MW) | N/A | User to input |
| Target Stock Conc. | 10 mM - 100 mM | User to input |
| Primary Solvent | 1. DMSO2. DMF3. Ethanol | User to input |
| Aqueous Solubility | Test in:- Water- PBS (pH 7.4)- 0.1 N HCl- 0.1 N NaOH | User to input |
| Storage Temperature | -20°C or -80°C | User to input |
| Stability Notes | Protect from light and moisture. Avoid repeated freeze-thaw cycles. | User to input |
Experimental Protocol: Dissolution and Storage
This protocol outlines a systematic approach to solubilizing a new hydroxamic acid derivative and preparing a stable stock solution.
3.1. Materials and Equipment
-
Novel hydroxamic acid derivative powder (e.g., this compound)
-
High-purity solvents:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (200 proof), anhydrous
-
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
-
-20°C and -80°C freezers
3.2. Dissolution Workflow for a New Compound
The following diagram illustrates the decision-making process for solubilizing a new chemical entity.
Caption: Workflow for preparing a stock solution of a novel compound.
3.3. Step-by-Step Dissolution Procedure
-
Preparation: Bring the vial of the compound to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the hydroxamic acid derivative using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Solvent Addition: Based on the target concentration and the molecular weight, calculate the required volume of solvent. Add the calculated volume of anhydrous DMSO (or other selected organic solvent) to the vial containing the compound.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex again. If particles persist, sonicate the vial for 5-10 minutes.
-
If the compound is still not fully dissolved, it may not be soluble at the target concentration. A lower concentration or an alternative solvent should be tested.
-
3.4. Storage Protocol
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage:
-
For short-term storage (1-2 weeks), store the aliquots at -20°C.
-
For long-term storage (>2 weeks), store the aliquots at -80°C.
-
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex before diluting into your experimental buffer or media. Do not refreeze any unused portion of the thawed aliquot.
Signaling Pathway Context
Hydroxamic acid derivatives are most famously known as inhibitors of histone deacetylases (HDACs). HDACs play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can restore the expression of tumor suppressor genes.
Caption: General signaling pathway for HDAC inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Aqueous Solubility of Hydroxamic Acids by PLS Modelling • Eurobooks [eurobooks.sk]
- 4. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-PDLDA-NHOH in Collagenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z-PDLDA-NHOH (Z-Pro-D-Leu-D-Ala-NHOH), a potent hydroxamate-based inhibitor, to study and control collagenase activity in various tissue samples. The following sections detail the inhibitor's mechanism of action, present available quantitative data, and offer step-by-step protocols for its application in both homogenized tissues and intact tissue explants.
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix (ECM) proteins, particularly collagen.[1] Under physiological conditions, this process is tightly regulated and essential for tissue remodeling, wound healing, and development. However, dysregulated collagenase activity is implicated in the pathogenesis of numerous diseases, including arthritis, cancer metastasis, and fibrosis. Therefore, the study of collagenase inhibitors is of significant interest in biomedical research and for the development of novel therapeutics.
This compound, also known as Collagenase Inhibitor I, is a peptide hydroxamate that serves as a potent inhibitor of vertebrate collagenases.[2][3] Its structure mimics the collagen cleavage site, allowing it to bind to the active site of the enzyme.[4][5] These notes are intended to provide researchers with the necessary information to effectively use this compound in their experimental models.
Mechanism of Action
This compound functions as a competitive inhibitor of collagenases. The hydroxamate group (-NHOH) in its structure acts as a strong chelating agent for the zinc ion (Zn²⁺) located in the catalytic domain of the collagenase. This zinc ion is essential for the enzymatic activity of MMPs. By binding to this zinc ion, this compound effectively blocks the active site and prevents the enzyme from cleaving its collagen substrate.
Caption: this compound chelates the active site zinc ion of collagenase.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound and a closely related peptide hydroxamate inhibitor. This data can be used as a reference for determining appropriate experimental concentrations.
| Inhibitor | Target Enzyme/Tissue | Potency (IC50/Ki) | Reference |
| Z-Pro-Leu-Gly-NHOH* | Human Skin Fibroblast Collagenase | 4 x 10⁻⁵ M (IC50) | |
| Peptide Hydroxamate | Neutrophil Collagenase (MMP-8) | 2 x 10⁻⁶ M (Ki) | |
| Peptide Hydroxamate | Gelatinase B (MMP-9) | 5 x 10⁻⁹ M (Ki) |
*Note: Z-Pro-Leu-Gly-NHOH is a closely related peptide hydroxamate to this compound and its data provides a strong indication of the expected potency. **Note: These values are for a different peptide hydroxamate but are included to provide context on the potential for selectivity among MMPs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the inhibitor in a suitable solvent such as ethanol (B145695) to a stock concentration of 5 mg/mL.
-
Aliquotting and Storage: Following reconstitution, it is recommended to create smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Stability: Store the aliquoted stock solutions at -20°C. Under these conditions, the stock solutions are reported to be stable for up to 3 months.
Protocol 2: Inhibition of Collagenase in Homogenized Tissue Samples
This protocol is designed for quantifying collagenase inhibition in a mixed-enzyme environment derived from tissue homogenates.
-
Tissue Homogenization:
-
Excise fresh tissue and wash with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA if collagenase activity is to be preserved for the assay). The buffer volume should be proportional to the tissue weight (e.g., 1 mL per 100 mg of tissue).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins, including collagenases.
-
-
Protein Quantification:
-
Determine the total protein concentration of the tissue lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing collagenase activity.
-
-
Collagenase Activity Assay:
-
A variety of commercial collagenase assay kits are available, which typically utilize a fluorogenic substrate that is cleaved by collagenase to produce a fluorescent signal.
-
In a 96-well microplate, add a standardized amount of protein lysate to each well.
-
Add varying concentrations of this compound to the wells to determine a dose-response curve. It is advisable to start with concentrations around the known IC50 value (e.g., ranging from 1 µM to 100 µM).
-
Include appropriate controls: a positive control (lysate without inhibitor) and a negative control (buffer only).
-
Initiate the reaction by adding the fluorogenic collagenase substrate.
-
Incubate the plate at 37°C for a specified time, as recommended by the assay kit manufacturer.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of collagenase inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for the specific tissue type.
-
Caption: Workflow for assessing this compound in homogenized tissue.
Protocol 3: Inhibition of Collagenase in Intact Tissue Explants
This protocol is suitable for studying the effects of this compound on collagenase activity in a more physiologically relevant context, where the tissue architecture is preserved.
-
Tissue Explant Preparation:
-
Aseptically harvest the tissue of interest (e.g., cartilage, skin).
-
Wash the tissue extensively in sterile PBS containing antibiotics and antimycotics to prevent contamination.
-
Under sterile conditions, cut the tissue into small, uniform pieces (e.g., 2-3 mm³).
-
-
Explant Culture:
-
Place the tissue explants in a culture plate (e.g., 24-well plate).
-
Add culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) to each well, ensuring the tissue is submerged.
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Inhibitor Treatment:
-
After an initial equilibration period (e.g., 24 hours), replace the culture medium with fresh medium containing various concentrations of this compound.
-
Based on the known IC50 value, a starting concentration range of 10 µM to 100 µM is recommended.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
If studying endogenous collagenase activity, the explants can be cultured for a desired period (e.g., 24-72 hours).
-
To study protection against exogenous collagenase, the explants can be co-treated with this compound and a known concentration of purified collagenase.
-
-
Assessment of Collagenase Inhibition:
-
Direct Measurement of Collagenase Activity: Collect the culture medium at different time points and measure the activity of secreted collagenases using a commercial assay kit as described in Protocol 2.
-
Measurement of Collagen Degradation: Quantify the amount of collagen degradation products (e.g., hydroxyproline) released into the culture medium using appropriate biochemical assays. A reduction in these products in the this compound-treated groups would indicate effective inhibition.
-
Histological Analysis: At the end of the experiment, fix the tissue explants, embed them in paraffin, and section them. Stain the sections with specific dyes for collagen (e.g., Masson's trichrome or Picrosirius red) to visually assess the integrity of the collagen matrix.
-
Caption: Workflow for assessing this compound in intact tissue explants.
References
- 1. Pathology of collagen degradation. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide hydroxamic acids inhibit skin collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of acidic dipeptide hydroxamate inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Z-PDLDA-NHOH insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of Z-PDLDA-NHOH, with a particular focus on addressing insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a hydroxamate-containing compound, likely a peptide-based molecule given its nomenclature. Such compounds are often investigated as potential enzyme inhibitors, particularly metalloproteinase inhibitors. Its structure, likely containing a benzyloxycarbonyl (Z) protecting group and a sequence of amino acid residues, suggests it may have limited aqueous solubility and a tendency to aggregate.
Q2: I am having trouble dissolving this compound in my buffer. What are the recommended solvents?
Due to its likely hydrophobic nature, this compound is expected to have poor solubility in aqueous buffers. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the final aqueous experimental medium.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in your experiment, as high concentrations can affect biological assays.
Q3: After dissolving this compound in an organic solvent and diluting it into my aqueous buffer, I observe precipitation. What can I do?
This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the organic solvent concentration: A slight increase in the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. However, always run a solvent tolerance control in your experiment to ensure it does not affect the results.
-
Use a solubilizing agent: Incorporating a non-ionic surfactant or a cyclodextrin (B1172386) into your aqueous buffer can help improve the solubility of hydrophobic compounds.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight variations in the buffer pH to see if it improves solubility.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve small precipitates. However, be cautious about the compound's stability at elevated temperatures.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound powder is not dissolving in the initial organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the organic solvent to create a more dilute stock solution. |
| Inappropriate solvent choice. | While DMSO is generally effective, try other recommended solvents like DMF or ethanol. |
| Compound has degraded or absorbed moisture.[1] | Use a fresh vial of the compound. Ensure proper storage conditions (cool, dry, and protected from light). Hygroscopic compounds can be difficult to dissolve if they have absorbed water.[1] |
| Low temperature. | Gently warm the solution in a water bath while vortexing. Do not exceed 40°C to prevent potential degradation. |
| Particulate matter. | Use sonication for a few minutes to break up any aggregates. |
Problem: Precipitate forms immediately upon dilution of the organic stock solution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeding the solubility limit in the final buffer. | Lower the final concentration of this compound. |
| Rapid addition of the stock solution. | Add the stock solution dropwise to the vigorously vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. |
| Buffer composition is incompatible. | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experimental design allows. |
| pH of the buffer is not optimal for solubility. | Test the solubility in a range of pH values around the pKa of the hydroxamic acid group (typically around 8-9). |
| The organic solvent concentration is too low in the final solution. | Prepare a higher concentration stock solution to keep the final organic solvent percentage low, or slightly increase the final solvent percentage if your assay can tolerate it. Always include a solvent control. |
| Use of a solubilizing agent. | Incorporate a solubility enhancer such as Tween-20 (0.01-0.1%), Pluronic F-68 (0.02-0.2%), or a cyclodextrin (e.g., HP-β-CD) into the aqueous buffer before adding the this compound stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution, if the molecular weight is 500 g/mol , you would need 5 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.
-
Sonication (if necessary): If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS or Tris-HCl) and ensure it is at the correct pH and has been filtered.
-
Aliquot Buffer: In a fresh tube, add the required volume of the aqueous buffer. For example, for 1 mL of a 100 µM solution, you would use 990 µL of buffer.
-
Stock Solution Addition: While vigorously vortexing the buffer, add 10 µL of the 10 mM this compound stock solution in DMSO dropwise. This will result in a final DMSO concentration of 1%.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Immediate Use: It is recommended to prepare the working solution fresh before each experiment to minimize the risk of precipitation over time.
Quantitative Data Summary
The following tables provide illustrative solubility data for a compound with properties similar to this compound. Note: This data is for illustrative purposes and may not be representative of the actual compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 50 |
| Ethanol (95%) | ~10 |
| Methanol | ~5 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Aqueous System (PBS, pH 7.4) | Maximum Solubility (µM) |
| No additions | < 1 |
| + 0.5% DMSO | ~25 |
| + 1% DMSO | ~50 |
| + 0.1% Tween-20 | ~40 |
| + 1% HP-β-CD | ~75 |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound insolubility.
Caption: Hypothetical signaling pathway showing MMP inhibition.
References
Technical Support Center: Optimizing Z-PDLDA-NHOH Concentration for Effective Inhibition
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Z-PDLDA-NHOH in a new cell line?
A1: For a new cell line, we recommend starting with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 1 nM to 100 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific experimental goals.
Q2: How does the optimal concentration of this compound vary between different cell lines?
A2: The effective concentration of an inhibitor can vary significantly between cell lines due to differences in cell permeability, expression levels of the target protein, and the activity of drug efflux pumps.[1] It is essential to determine the IC50 for each cell line independently.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a specific inhibitor, high concentrations may lead to off-target effects by inhibiting other kinases or cellular processes.[2][3][4] It is crucial to use the lowest effective concentration and to include appropriate controls to monitor for off-target activity. Unintended effects can result in mutations or genomic instability.[3]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific biological question being addressed. For assessing direct target inhibition, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For studying downstream effects such as apoptosis or changes in gene expression, a longer incubation (e.g., 24-72 hours) may be necessary.
Troubleshooting Guide
Issue 1: No significant inhibition observed at expected concentrations.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly (e.g., protected from light, appropriate temperature) and has not expired. Prepare fresh dilutions from a new stock for each experiment.
-
-
Possible Cause 2: Low Target Expression.
-
Solution: Verify the expression level of the target protein (e.g., via Western blot or qPCR) in your cell line. If the target is not expressed, the inhibitor will not have an effect.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a higher concentration range or a different, more sensitive cell line.
-
Issue 2: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: Off-Target Cytotoxicity.
-
Solution: This may indicate significant off-target effects. Perform a dose-response curve with a viability assay to determine the cytotoxic concentration. Use concentrations well below this for target-specific inhibition studies.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). Include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Changes in these parameters can affect cellular responses to inhibitors.
-
-
Possible Cause 2: Instability of the Compound in Media.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Some compounds can degrade in culture media over time.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| MDA-MB-231 | Breast | 250 |
| A549 | Lung | 120 |
| HCT116 | Colon | 85 |
| HeLa | Cervical | 150 |
Table 2: Recommended Concentration Ranges for Different Experimental Assays
| Assay Type | Objective | Recommended Concentration Range |
| Western Blot | Target Inhibition | 0.5x - 2x IC50 |
| Cell Viability (e.g., MTT) | Anti-proliferative Effects | 0.1x - 10x IC50 |
| Apoptosis Assay (e.g., Annexin V) | Induction of Apoptosis | 2x - 5x IC50 |
| Immunofluorescence | Subcellular Localization | 1x IC50 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture media. A common starting range is 1 nM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Inhibition
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total target protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in target phosphorylation relative to the total protein and the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting MEK.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of inhibition.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Z-PDLDA-NHOH in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving Z-PDLDA-NHOH to prevent its degradation in solution. This compound is a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Due to the inherent reactivity of the hydroxamic acid moiety, careful attention to experimental conditions is crucial to ensure the integrity and activity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For aqueous-based cellular assays, further dilutions from the DMSO stock into aqueous buffers or cell culture media should be done immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.[2]
Q2: What are the ideal storage conditions for this compound solutions?
A2: this compound in its solid form should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[2] Under these conditions, the DMSO stock solution is expected to be stable for at least one year. Aqueous solutions of this compound are not recommended for long-term storage due to the susceptibility of the hydroxamic acid group to hydrolysis.
Q3: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?
A3: Yes, inconsistent results are a common indicator of compound degradation. The hydroxamic acid functional group is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of certain enzymes in serum-containing media.[3][4] It is crucial to use freshly prepared dilutions for each experiment to ensure consistent compound activity.
Q4: What are the primary pathways of this compound degradation in solution?
A4: The primary degradation pathways for hydroxamic acids like this compound include:
-
Hydrolysis: The hydroxamic acid moiety can be hydrolyzed to the corresponding carboxylic acid, especially in aqueous solutions. This process can be accelerated by acidic or basic conditions and the presence of esterases.
-
Lossen Rearrangement: Under certain conditions, the hydroxamic acid can undergo a Lossen rearrangement to form an isocyanate, which is subsequently hydrolyzed to an amine. This pathway leads to a complete loss of HDAC inhibitory activity.
-
Reduction: The hydroxamic acid group may also be reduced to the corresponding amide.
Q5: How can I detect the degradation of this compound in my stock solution?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your this compound stock solution. By comparing the chromatogram of a potentially degraded sample to that of a fresh, high-purity standard, you can identify and quantify the appearance of degradation products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | 1. Degraded this compound due to improper storage or handling. 2. Suboptimal compound concentration or treatment duration. 3. Cell line resistance or low HDAC expression. | 1. Use a fresh aliquot of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Verify HDAC expression in your cell line. |
| High cell toxicity | 1. This compound concentration is too high. 2. Off-target effects. 3. Solvent (DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Review literature for potential off-target effects of hydroxamic acid-based HDAC inhibitors. 3. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments | 1. Variability in cell passage number or density. 2. Inconsistent this compound preparation. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Prepare fresh dilutions from a single, well-mixed stock for each experiment. 3. Use single-use aliquots of the dissolved compound. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a method to evaluate the stability of this compound in a typical aqueous buffer using HPLC.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). This will be your working solution.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial purity profile.
-
Incubate the working solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the percentage of remaining this compound and the formation of any degradation products over time. The peak area of this compound at each time point is compared to the peak area at t=0.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: Collagenase Inhibition Assays
This guide provides troubleshooting and frequently asked questions for researchers who observe a lack of inhibitory activity with the compound Z-PDLDA-NHOH, a putative hydroxamate-based collagenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to inhibit collagenase?
A1: this compound is understood to be a synthetic compound featuring a hydroxamate functional group (-NHOH). Hydroxamates are a well-established class of inhibitors for zinc-dependent metalloproteinases, a family that includes collagenases.[1][2] The inhibitory mechanism involves the hydroxamate group acting as a chelating agent, binding to the essential zinc ion (Zn²⁺) within the enzyme's active site.[3][4] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The effectiveness of this inhibition is often pH-dependent, with optimal activity typically observed near neutral pH.[2]
Q2: What are the most critical components and controls in a collagenase inhibition assay?
A2: A successful collagenase inhibition assay relies on four validated components:
-
Collagenase Enzyme: The enzyme must be active and used at an appropriate concentration. Collagenases are often supplied as inactive proenzymes that require an activation step.
-
Substrate: The substrate can be native collagen, a synthetic peptide like FALGPA, or a fluorogenic substrate such as DQ™ gelatin. The choice of substrate can influence the apparent inhibitor potency.
-
Inhibitor: The test compound (e.g., this compound) must be pure, stable, and fully dissolved at the desired concentration.
-
Assay Buffer: The buffer must maintain a stable pH (typically 7.4-7.8) and contain necessary cofactors, most importantly calcium ions (Ca²⁺), which are crucial for collagenase stability.
Crucially, every experiment must include proper controls:
-
Negative Control (No Enzyme): To measure background signal from the substrate.
-
Enzyme Control (No Inhibitor): To measure 100% enzyme activity.
-
Solvent Control: To ensure the inhibitor's solvent (e.g., DMSO) does not affect enzyme activity.
-
Positive Control Inhibitor: To confirm that the assay system can detect inhibition. A broad-spectrum metalloproteinase inhibitor like 1,10-Phenanthroline or EDTA is commonly used.
Q3: Why might my positive control inhibitor (e.g., EDTA, 1,10-Phenanthroline) show no effect?
A3: If a potent, well-characterized inhibitor fails to work, it strongly indicates a fundamental problem with the assay itself, rather than the test compound. The most likely causes are an inactive enzyme, an incorrect substrate, or improper buffer conditions (e.g., wrong pH, lack of cofactors). Troubleshooting should begin by validating these core components.
Q4: What are the most common reasons for a novel inhibitor like this compound to show no activity?
A4: Beyond a faulty assay setup, the most common reasons include:
-
Inhibitor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a much lower effective concentration than intended.
-
Inhibitor Concentration: The concentrations tested may be too low to inhibit the enzyme. A wide concentration range should be tested to generate a dose-response curve.
-
Enzyme Concentration: The concentration of collagenase in the assay may be too high, requiring an impractically high concentration of the inhibitor to achieve a measurable effect.
-
Inhibitor Stability: The compound may have degraded during storage or in the assay buffer.
-
Specificity: The inhibitor may be highly specific for a type of collagenase (e.g., a specific human MMP) different from the one being used in the assay (e.g., a bacterial collagenase from Clostridium histolyticum).
Troubleshooting Guide: No Inhibition Observed
If this compound is not inhibiting collagenase activity, follow this step-by-step diagnostic guide.
Step 1: Verify Assay Controls
| Potential Problem | Possible Cause | Recommended Solution |
| Positive Control Fails | The positive control inhibitor (e.g., 1,10-Phenanthroline) shows no inhibition. | This points to a systemic issue. Immediately proceed to Step 2 and Step 3 to check the enzyme, substrate, and buffer. |
| High Background Signal | The "No Enzyme" control shows a high signal. | The substrate may be degrading spontaneously or is contaminated. Prepare fresh substrate or use a new batch. |
| Solvent Control Shows Inhibition | The solvent (e.g., DMSO) used to dissolve the inhibitor is inhibiting the enzyme. | Reduce the final solvent concentration in the assay to less than 1% (v/v), or test an alternative solvent. |
Step 2: Investigate Reagent Integrity
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive Enzyme | - Improper storage (not at -20°C).- Repeated freeze-thaw cycles.- Proenzyme was not activated.- Enzyme lot has low specific activity. | - Aliquot the enzyme upon receipt and store at -20°C.- Follow the manufacturer's protocol for activation (e.g., using APMA).- Run an enzyme activity titration to determine the optimal concentration for the assay. |
| Inhibitor Compound Issues | - Poor solubility in assay buffer.- Degradation of the compound.- Incorrect concentration calculation. | - Confirm solubility in the final assay buffer. Pre-dissolve in a solvent like DMSO, ensuring the final concentration is low.- Synthesize a fresh batch of the inhibitor.- Verify the molecular weight and re-calculate concentrations. |
| Substrate Problems | - Incorrect substrate for the enzyme type.- Substrate degradation. | - Ensure the substrate is appropriate for the collagenase being used (e.g., FALGPA for bacterial collagenase).- Prepare fresh substrate solution for each experiment. |
Step 3: Check Assay Parameters and Conditions
| Potential Problem | Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | - pH is outside the optimal range (typically 7.4-8.0).- Absence of required Ca²⁺ cofactor.- Presence of chelating agents (e.g., EDTA from other reagents). | - Prepare fresh buffer and verify the pH.- Ensure the buffer contains CaCl₂ (typically 0.4-5 mM).- Use ultrapure water and high-purity reagents to prepare buffers. |
| Suboptimal Temperatures | - Assay temperature is too low or too high. | - Ensure all reagents are equilibrated to the correct reaction temperature (e.g., 37°C) before starting the reaction. |
| Incorrect Incubation Times | - No pre-incubation of enzyme and inhibitor.- Reaction measurement is outside the linear range. | - Pre-incubate the collagenase with this compound for 10-15 minutes before adding the substrate to allow for binding.- Perform a kinetic read to ensure measurements are taken during the initial, linear phase of the reaction. |
| Tight-Binding Inhibition | - The inhibitor has very high affinity (Kᵢ) near the enzyme concentration. | - If the IC₅₀ value changes with different enzyme concentrations, tight-binding kinetics may be occurring. This requires specialized assay conditions and data analysis. |
Data Summary Tables
Table 1: Example Assay Parameters for a Fluorometric Assay
| Parameter | Typical Value/Range | Rationale |
| Enzyme | Bacterial Collagenase (C. histolyticum) | Commonly used, commercially available. |
| Substrate | DQ™ Gelatin or BODIPY-Gelatin | Highly sensitive fluorogenic substrate. |
| pH | 7.5 | Optimal for both enzyme activity and hydroxamate inhibition. |
| Temperature | 37°C | Mimics physiological conditions and ensures robust enzyme activity. |
| Calcium Chloride (CaCl₂) | 5 mM | Essential cofactor for enzyme stability and activity. |
| Pre-incubation Time | 10-15 minutes | Allows the inhibitor to bind to the enzyme before the substrate is introduced. |
| Final DMSO Concentration | < 1% (v/v) | Minimizes solvent effects on enzyme activity. |
Table 2: Example 96-Well Plate Setup for Assay Validation
| Well Contents | A1-A3 | B1-B3 | C1-C3 | D1-D12 | E1-E3 |
| Component | Background | 100% Activity | Solvent Control | Test Inhibitor (this compound) | Positive Control |
| Assay Buffer | + | + | + | + | + |
| Collagenase Enzyme | - | + | + | + | + |
| Substrate | + | + | + | + | + |
| Inhibitor Solvent (DMSO) | - | - | + | + | - |
| This compound | - | - | - | Serial Dilution | - |
| 1,10-Phenanthroline | - | - | - | - | + |
Experimental Protocols
Protocol: Fluorometric Collagenase Inhibition Assay
This protocol is a general guideline for screening this compound using a fluorogenic gelatin substrate.
1. Reagent Preparation:
-
Collagenase Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. Prepare fresh and store at 4°C.
-
Collagenase Stock Solution: Reconstitute lyophilized collagenase (e.g., from Clostridium histolyticum) in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Collagenase Working Solution: Immediately before use, dilute the stock solution in cold assay buffer to the final desired concentration (e.g., 10 µg/mL). Keep on ice.
-
Fluorogenic Substrate: Reconstitute a substrate like DQ™ Gelatin according to the manufacturer's instructions (e.g., to 1 mg/mL in water). Protect from light and store at -20°C. Dilute in assay buffer to the final desired concentration (e.g., 25 µg/mL) just before use.
-
Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control Inhibitor: Prepare a 100 mM stock of 1,10-Phenanthroline in ethanol (B145695) or water.
2. Assay Procedure:
-
Equilibrate the assay buffer and a solid black 96-well microplate to the assay temperature (e.g., 37°C).
-
Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the DMSO concentration remains constant across all dilutions.
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution, positive control, or solvent control to the respective wells.
-
Add 20 µL of the collagenase working solution to all wells except the "Background" controls (add 20 µL of assay buffer to these instead).
-
Tap the plate gently to mix. Cover and incubate at 37°C for 15 minutes. This is the pre-incubation step.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 1-2 minutes for a total of 30-60 minutes.
3. Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the curve (RFU/min).
-
Subtract the average velocity of the "Background" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_solvent_control)) * 100
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Hydroxamate inhibitors chelate the active site zinc ion, blocking substrate binding.
Caption: A logical workflow for troubleshooting a failed inhibition assay.
Caption: Inter-dependencies of core components in a collagenase assay.
References
- 1. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of hydroxamate inhibition of metalloproteases: carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental errors with Z-PDLDA-NHOH
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-PDLDA-NHOH, a representative peptide-based hydroxamic acid inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, peptide-based hydroxamic acid. The "Z" refers to a carboxybenzyl protecting group, "PDLDA" represents a peptide sequence (e.g., Phenylalanine-Aspartic Acid-Leucine-Aspartic Acid), and "NHOH" is the hydroxamic acid functional group. Hydroxamic acids are known to be potent chelators of metal ions, particularly zinc.[1][2] This allows them to function as inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), by binding to the zinc ion in the enzyme's active site.[2][3]
Q2: How should I store and handle this compound?
A2: For solid, powdered this compound, it is recommended to store it in a well-sealed container in a cool, dry, and dark place. For stock solutions, it is best to dissolve the compound in 100% DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term storage or -80°C for long-term storage.[4]
Q3: In which solvents is this compound soluble?
A3: Peptide-based hydroxamic acids typically have low solubility in water. They are more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For most biological assays, a high-concentration stock solution is prepared in 100% DMSO and then diluted to the final working concentration in the appropriate aqueous assay buffer.
Q4: What are the main challenges when working with peptide-based inhibitors like this compound?
A4: The primary challenges with peptide-based inhibitors include poor membrane permeability and intracellular instability. Peptides can be susceptible to degradation by proteases. Additionally, the hydroxamic acid moiety can be prone to hydrolysis under acidic (pH < 5) or basic (pH > 8) conditions.
Troubleshooting Guide
This guide addresses common experimental errors encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Activity | Degradation of Compound: The hydroxamic acid may have hydrolyzed, or the peptide backbone may have been cleaved by proteases. | - Prepare fresh stock solutions from solid compound. - Ensure the pH of your assay buffer is within a stable range (pH 5-8). - Add protease inhibitors to your assay medium if working with cell lysates or serum. |
| Inaccurate Pipetting: Errors in pipetting, especially with small volumes of a potent inhibitor, can lead to large variations in concentration. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare serial dilutions carefully. | |
| Insufficient Enzyme Concentration: The amount of target enzyme in the assay may be too low to detect significant inhibition. | - Increase the concentration of the purified enzyme or nuclear extract in your assay. | |
| Precipitation of Compound in Assay | Low Solubility in Aqueous Buffer: The final concentration of DMSO in the assay well may be too low to keep this compound in solution. | - Adjust the dilution scheme to increase the final DMSO concentration, ensuring it remains below a level that affects your assay's performance. - If precipitation persists, consider using a different solvent for the initial stock or adding a surfactant to the assay buffer (test for compatibility first). |
| High Background Signal | Off-Target Effects: The compound may be inhibiting other metalloenzymes in your system or interacting with components of your detection system. | - Run control experiments without the target enzyme to assess off-target effects. - Test the inhibitor against a panel of related enzymes to determine its specificity. |
| Poor Cellular Permeability in Cell-Based Assays | Physicochemical Properties of the Peptide: The size and charge of the peptide can limit its ability to cross cell membranes. | - Consider using a cell line that has been engineered to express the target enzyme at high levels. - If direct inhibition is the goal, permeabilize the cells before adding the inhibitor. - For long-term studies, chemical modifications to the peptide to enhance permeability may be necessary. |
Experimental Protocols & Visualizations
General Workflow for an In Vitro Enzyme Inhibition Assay
This workflow outlines the typical steps for assessing the inhibitory activity of this compound against a purified metalloenzyme.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where this compound inhibits a matrix metalloproteinase (MMP), preventing the cleavage of a cell surface receptor and subsequent downstream signaling.
References
- 1. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
Unable to Proceed: Information on "Z-PDLDA-NHOH" Not Found
Our comprehensive search for "Z-PDLDA-NHOH" did not yield any specific information regarding its chemical properties, experimental applications, or potential stability issues. The search results were broad and related to general concepts of stability in various scientific contexts, with no direct mention of the requested compound.
This suggests that "this compound" may be:
-
A novel or highly specialized compound not yet widely documented in public literature.
-
An internal or abbreviated designation for a chemical compound.
-
A potential typographical error in the provided name.
Without foundational information about this compound, it is not possible to create a relevant and accurate technical support center, including troubleshooting guides and FAQs as requested.
To proceed, please provide additional details, such as:
-
The full chemical name or IUPAC name of the compound.
-
The chemical structure (e.g., a SMILES string or image).
-
The class of compounds it belongs to (e.g., peptide, small molecule inhibitor, etc.).
-
The intended experimental application or biological target.
Once more specific information is available, we can initiate a targeted search to gather the necessary data and generate the comprehensive technical support materials you require.
Technical Support Center: Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays
Disclaimer: Information regarding the specific off-target effects of "Z-PDLDA-NHOH" is not available in the public domain. The following technical support guide provides broadly applicable principles, troubleshooting advice, and protocols for researchers encountering potential off-target effects with experimental small molecule inhibitors, referred to herein as "Compound X."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][3]
Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or null phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the small molecule is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).
-
High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.
-
Unexpected or paradoxical cellular phenotype: For instance, observing increased proliferation when inhibition is expected. This could be due to the inhibitor affecting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some instances, the off-target activity of an inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology. For example, an inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic effect than targeting a single protein. However, these effects must be well-characterized.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with "Compound X."
| Problem/Observation | Potential Cause | Recommended Solution |
| Issue 1: The observed phenotype does not match the expected outcome based on the target's known function. | The phenotype may be driven by one or more off-target interactions. The inhibitor could be affecting a different pathway altogether. | 1. Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor for the same primary target. If the phenotype persists, it is more likely an on-target effect.2. Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from genetic knockdown matches the inhibitor's phenotype, it supports an on-target mechanism.3. Rescue Experiment: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations. |
| Issue 2: High levels of cell death are observed even at low inhibitor concentrations. | The inhibitor may have potent off-target effects on proteins essential for cell survival. | 1. Perform a Dose-Response Curve for Toxicity: Use assays for cell viability (e.g., MTT, CellTiter-Glo) to determine the concentration at which toxicity occurs (TC50). Compare this to the concentration required for the desired on-target effect (EC50).2. Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.3. Use a Negative Control Compound: Employ a structurally similar but inactive analog of your compound to ensure the observed effects are not due to the chemical scaffold itself. |
| Issue 3: The inhibitor is potent in a biochemical (in vitro) assay but shows weak or no activity in a cell-based assay. | The inhibitor may have poor cell permeability, be subject to cellular efflux, or be rapidly metabolized. The intracellular environment (e.g., high ATP concentrations for kinase inhibitors) can also reduce inhibitor potency compared to in vitro conditions. | 1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the compound is binding to its intended target within the cell.2. Assess Cell Permeability: If possible, use analytical methods like LC-MS to measure the intracellular concentration of the inhibitor.3. Modify Assay Conditions: Increase the incubation time or inhibitor concentration, while carefully monitoring for off-target effects and toxicity. |
Data Presentation
When evaluating a new inhibitor, it is crucial to systematically collect and compare quantitative data. The table below provides a template for summarizing key parameters for "Compound X."
| Parameter | Compound X | Control Compound (Inactive Analog) | Notes |
| On-Target Biochemical IC50 | 15 nM | > 10,000 nM | Potency against the purified target protein. |
| Cellular On-Target EC50 | 150 nM | > 10,000 nM | Concentration for 50% effect in a target-specific cellular assay (e.g., p-Substrate Western Blot). |
| Cellular Toxicity TC50 (48h) | 5,000 nM | > 10,000 nM | Concentration causing 50% cell death. |
| Selectivity (Off-Target Kinase Y) | 2,500 nM | > 10,000 nM | IC50 against a known off-target. |
| Therapeutic Window | ~33-fold (TC50/EC50) | N/A | A larger window suggests better on-target specificity at effective doses. |
Mandatory Visualizations
Caption: On-target vs. off-target pathway inhibition by Compound X.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that Compound X binds to its intended target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a shift in its melting temperature.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with Compound X at a relevant concentration (e.g., 10x the cellular EC50) and another set with a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 1-2 hours) under normal cell culture conditions.
-
-
Cell Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles.
-
-
Heating Step:
-
Aliquot the cell lysates from both the treated and vehicle control groups into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control sample (room temperature).
-
-
Pelleting and Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis:
-
Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western Blot or another protein quantification method (e.g., ELISA).
-
Load equal amounts of total protein for each sample.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle and Compound X-treated samples.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature.
-
A shift in the melting curve to a higher temperature for the Compound X-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
-
References
Technical Support Center: Z-PDLDA-NHOH and TACE/ADAM17 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of Z-PDLDA-NHOH, a known inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of TACE (ADAM17). TACE is a metalloproteinase responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory and other signaling pathways.
Q2: How can I experimentally confirm the inhibitory activity of this compound on TACE?
The most common method to confirm the inhibitory activity of this compound is through a fluorometric TACE activity assay. This assay utilizes a synthetic peptide substrate that is internally quenched. When cleaved by active TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.
Q3: What are the key components of a TACE activity assay?
A typical TACE activity assay includes:
-
Source of TACE enzyme: This can be either recombinant (purified) TACE or cell lysates/tissue homogenates known to express active TACE.
-
Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher pair, such as QXL™ 520/5-FAM or Mca/Dpa.
-
Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for TACE activity.
-
Inhibitor: The compound to be tested, in this case, this compound.
-
Controls: Including a no-enzyme control (blank), a no-inhibitor control (positive control for enzyme activity), and a known TACE inhibitor control (e.g., TAPI-0 or GM6001).
-
Microplate Reader: A fluorometer capable of exciting the fluorophore at its specific excitation wavelength and measuring the emission at the corresponding wavelength.
Q4: Can I use cell-based assays to confirm this compound activity?
Yes, cell-based assays are highly relevant for confirming the activity of this compound in a more physiological context. You can treat cells that express TACE with this compound and then measure the shedding of a known TACE substrate, such as TNF-α, into the cell culture medium using an ELISA. A reduction in the concentration of the shed substrate in the presence of this compound indicates its inhibitory activity.
Troubleshooting Guides
Guide 1: Troubleshooting High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction. Here’s how to troubleshoot this common issue:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of samples or compounds | - Run a control with your sample or this compound without the fluorescent substrate to quantify its intrinsic fluorescence. - Subtract this background fluorescence from your experimental readings. |
| Substrate degradation | - Protect the fluorescent substrate from light during storage and handling. - Prepare fresh substrate dilutions for each experiment. |
| Contaminated reagents | - Use high-purity water and reagents to prepare buffers. - Filter-sterilize buffers if necessary. |
| Incorrect plate type | - Use black, opaque microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[1] |
Guide 2: Troubleshooting Low or No Signal
A weak or absent signal suggests a problem with the enzyme activity or the detection system.
| Potential Cause | Troubleshooting Steps |
| Inactive enzyme | - Ensure proper storage of recombinant TACE or cell lysates (typically at -80°C). - Avoid repeated freeze-thaw cycles. - Confirm the activity of your enzyme source with a positive control (no inhibitor). |
| Sub-optimal assay conditions | - Verify that the assay buffer pH is optimal for TACE activity (typically around 7.4). - Ensure the incubation temperature is appropriate (usually 37°C). |
| Incorrect instrument settings | - Double-check the excitation and emission wavelengths set on the microplate reader to ensure they match the specifications of your fluorescent substrate. |
| Insufficient incubation time | - Optimize the incubation time to allow for sufficient product formation. Perform a time-course experiment to determine the linear range of the reaction. |
Quantitative Data Summary
The following tables provide quantitative data for TACE inhibitors and commonly used fluorescent substrates to aid in experimental design and data interpretation.
Table 1: IC50 Values of Common TACE Inhibitors
| Inhibitor | IC50 (nM) | Target | Notes |
| This compound | 0.4 | TACE/ADAM17 | A potent and specific hydroxamate-based inhibitor. |
| TAPI-0 | 10 | TACE, MMPs | A broad-spectrum metalloproteinase inhibitor. |
| GM6001 (Ilomastat) | 0.4 - 27 | TACE, MMPs | A broad-spectrum hydroxamate-based inhibitor. |
| Marimastat | 5 | TACE, MMPs | An orally active hydroxamate-based inhibitor. |
Table 2: Common Fluorogenic Substrates for TACE Activity Assays
| Substrate | Fluorophore/Quencher | Excitation (nm) | Emission (nm) |
| QXL™ 520/5-FAM based peptide | 5-FAM / QXL™ 520 | ~490 | ~520 |
| Mca/Dpa based peptide | Mca / Dpa | ~328 | ~393 |
| FAM/TAMRA based peptide | FAM / TAMRA | ~485 | ~580 |
Detailed Experimental Protocols
Protocol 1: In Vitro Fluorometric TACE Activity Assay
This protocol describes how to measure the inhibitory activity of this compound using recombinant TACE and a fluorogenic substrate.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM based peptide)
-
TACE Assay Buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound
-
Known TACE inhibitor (e.g., TAPI-0)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound and the control inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitors in TACE Assay Buffer. Ensure the final DMSO concentration is ≤1% in the assay.
-
Dilute the recombinant TACE to the desired concentration in TACE Assay Buffer.
-
Dilute the fluorogenic substrate to the working concentration in TACE Assay Buffer. Protect from light.
-
-
Set up the Assay Plate:
-
Add 50 µL of TACE Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted TACE enzyme solution to the "Positive Control" and "Inhibitor" wells.
-
Add 25 µL of the serially diluted this compound or control inhibitor to the "Inhibitor" wells. Add 25 µL of TACE Assay Buffer (with the same percentage of DMSO as the inhibitor solutions) to the "Blank" and "Positive Control" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to all wells.
-
-
Measure Fluorescence:
-
Immediately start measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for your substrate. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound compared to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based TACE Activity Assay (TNF-α Shedding)
This protocol outlines how to assess the effect of this compound on the shedding of TNF-α from cultured cells.
Materials:
-
Cell line known to express TACE and produce TNF-α (e.g., LPS-stimulated RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
-
Stimulation of TNF-α Production:
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production and shedding.
-
-
Sample Collection:
-
Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
-
TNF-α Quantification:
-
Measure the concentration of soluble TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α shedding for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value in a cellular context.
-
Visualizations
ADAM17 (TACE) Signaling Pathway
The following diagram illustrates the central role of ADAM17 (TACE) in ectodomain shedding and the subsequent activation of downstream signaling pathways.
References
Factors affecting Z-PDLDA-NHOH efficacy in vitro
Technical Support Center: Z-PDLDA-NHOH In Vitro Efficacy Guide
Disclaimer: Information regarding the specific compound "this compound" is not available in the public domain. This guide is based on the general characteristics of hydroxamic acid-based inhibitors (as suggested by the "-NHOH" moiety) and is intended to provide a framework for troubleshooting and experimental design. This compound is treated as a hypothetical metalloenzyme inhibitor, potentially targeting a zinc-dependent enzyme such as a histone deacetylase (HDAC) or a matrix metalloproteinase (MMP).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for hydroxamic acid-based inhibitors like this compound?
A1: Hydroxamic acids (-NHOH) are a well-known class of metal-chelating agents. Their inhibitory activity typically relies on the ability of the hydroxamate functional group to bind to the metal ion cofactor (commonly zinc or iron) in the active site of a metalloenzyme. This coordination disrupts the enzyme's catalytic activity. Prominent targets for hydroxamate inhibitors include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2][3]
Q2: How should I prepare and store my this compound stock solution?
A2: Most small molecule inhibitors are dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is crucial to keep the final DMSO concentration in your assay low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced artifacts.[4] For storage, consult the manufacturer's data sheet. Generally, DMSO stocks are stored at -20°C or -80°C to minimize degradation. Hydroxamate-containing compounds can be susceptible to hydrolysis, so long-term storage in aqueous buffers is not recommended.
Q3: My inhibitor's effect diminishes in long-term cell culture experiments. What could be the cause?
A3: The diminishing effect of an inhibitor over time in cell culture is often due to compound instability or metabolism by the cells.[4] Hydroxamic acids, in particular, can have poor pharmacokinetic profiles and may be rapidly cleared or metabolized. To address this, you should replenish the inhibitor at regular intervals by performing partial or full media changes containing the fresh compound.
Q4: What are the potential off-target effects of a hydroxamate-based inhibitor?
A4: Due to their metal-chelating nature, hydroxamate-based inhibitors can lack specificity and interact with multiple metalloenzymes. For example, some HDAC inhibitors have been shown to inhibit other enzymes like tyrosinase. It's also been reported that some hydroxamate inhibitors can interact with the hERG cardiac ion channel, which is a critical safety consideration. To confirm that the observed phenotype is due to the inhibition of your target of interest, it is essential to use complementary validation methods, such as target knockdown with siRNA or CRISPR, or using a structurally different inhibitor for the same target.
Troubleshooting Guide
Issue 1: High background signal or non-specific inhibition in my biochemical assay.
-
Possible Cause: Compound aggregation. At high concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive results.
-
Troubleshooting Protocol:
-
Visual Inspection: Check for any cloudiness or precipitate in your compound dilutions.
-
Dose-Response Curve Analysis: Aggregating compounds often exhibit an unusually steep, non-sigmoidal dose-response curve.
-
Detergent Inclusion: Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. If aggregation is the issue, the detergent should disrupt the colloids and significantly reduce or eliminate the inhibitory activity.
-
Issue 2: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: Poor cell permeability. The compound may be a potent inhibitor of the purified enzyme but may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Protocol:
-
Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound.
-
Prodrug Strategy: If permeability is low, a prodrug approach might be necessary, where the inhibitor is chemically modified to improve cell uptake and is then converted to the active form inside the cell.
-
Use Permeabilized Cells: As a control, you can perform the assay in cells that have been treated with a permeabilizing agent, although this will disrupt the normal cellular environment.
-
Issue 3: The inhibitor shows cytotoxicity in my cell-based assay.
-
Possible Cause: The observed effect (e.g., reduced cell proliferation) might be due to general cytotoxicity rather than specific inhibition of the target. Hydroxamic acids themselves have been associated with mutagenic and genotoxic effects in some contexts.
-
Troubleshooting Protocol:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release or a live/dead stain) in parallel with your functional assay.
-
Dose-Response Comparison: Compare the IC50 from your functional assay with the concentration at which cytotoxicity is observed. A significant window between the two values suggests that the functional effect is not simply due to cell death.
-
Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This analog should not produce the desired phenotype if the effect is on-target.
-
Quantitative Data
The following tables present representative data for hydroxamate-based inhibitors against common metalloenzyme targets. Note that efficacy can vary significantly based on the specific compound and assay conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of Representative Hydroxamate-Based Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 Value (nM) | Reference(s) |
| Vorinostat (SAHA) | HDACs | 0.67 µM (cell-based) | |
| Panobinostat | HDACs | 0.6 - 25 nM | |
| Belinostat | HDACs | Data not specified | |
| Trichostatin A | HDACs | 0.4 nM | |
| Benzohydroxamic acid | Tyrosinase | 7 nM (Ki value) | |
| Compound 4 | Metallo-β-Lactamase (Bla2) | 15 µM | |
| Compound 6 | Metallo-β-Lactamase (Bla2) | 20 µM |
Table 2: Selectivity Profile of Selected Hydroxamate-Based HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC10 IC50 (nM) | HDAC1 IC50 (nM) | Reference(s) |
| TSA | 0.4 | 1.3 | 0.4 | |
| Compound 6 | 0.35 | 66 | 49 |
Experimental Protocols
Protocol 1: General In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme's activity (e.g., Tris-HCl with required salts and cofactors).
-
Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration.
-
Substrate Stock: Prepare the enzyme's substrate in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution (in DMSO) in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Controls: Prepare a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate, no enzyme). Also include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the inhibitor dilutions or controls to the wells.
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay method). Ensure you are measuring the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for HDAC Inhibition
This protocol describes a method to measure the inhibitory effect of this compound on HDAC activity within a cellular context.
-
Cell Culture:
-
Plate cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions or vehicle control.
-
Incubate the cells for a specified period (e.g., 4-24 hours) to allow for compound uptake and target engagement.
-
-
HDAC Activity Measurement:
-
Use a commercial cell-based HDAC activity assay kit (e.g., a luminogenic assay that measures the deacetylation of a specific substrate).
-
Follow the manufacturer's instructions to lyse the cells and perform the enzymatic reaction.
-
Read the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle control to determine the percent inhibition.
-
Plot the data and calculate the IC50 value as described in Protocol 1.
-
It is advisable to run a parallel plate to assess cell viability (e.g., using a WST-1 or MTT assay) to ensure the observed inhibition is not due to cytotoxicity.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.
Caption: General experimental workflow for evaluating inhibitor efficacy.
Caption: Troubleshooting decision tree for unexpected in vitro results.
References
Best practices for working with Z-Pro-D-Leu-D-Ala-NHOH
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for working with Z-Pro-D-Leu-D-Ala-NHOH.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-D-Leu-D-Ala-NHOH?
Z-Pro-D-Leu-D-Ala-NHOH is a synthetic tripeptidyl hydroxamic acid. It is recognized as a potent and specific inhibitor of vertebrate collagenases, such as those found in human skin and tadpoles.[1][2] Its structure is designed to mimic the substrate of these enzymes, allowing it to bind to the active site and block its activity.
Q2: What are the primary applications of Z-Pro-D-Leu-D-Ala-NHOH?
The primary application of Z-Pro-D-Leu-D-Ala-NHOH is as an inhibitor of matrix metalloproteinases (MMPs), particularly collagenases.[1][3] It is used in research to study the role of these enzymes in various physiological and pathological processes, including tissue remodeling, cancer, and metabolic disorders. It also serves as a building block in the development of peptide-based therapeutics due to its ability to enhance peptide stability and bioavailability.
Q3: What is the mechanism of action of Z-Pro-D-Leu-D-Ala-NHOH?
As a hydroxamate-based inhibitor, Z-Pro-D-Leu-D-Ala-NHOH functions by chelating the essential zinc ion (Zn²⁺) in the active site of matrix metalloproteinases. This interaction prevents the enzyme from binding to its natural substrate, such as collagen, thereby inhibiting its catalytic activity.
Experimental Protocols & Data
Solubility and Storage
Proper handling and storage of Z-Pro-D-Leu-D-Ala-NHOH are critical for maintaining its integrity and activity.
| Parameter | Recommendation | Source |
| Storage Temperature | Store lyophilized powder at -20°C. | |
| Stock Solution Storage | Aliquot and freeze stock solutions at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles. | |
| Solubility | For hydrophobic peptides like this, it is recommended to first dissolve in a small amount of an organic solvent such as DMSO, and then dilute with an aqueous buffer. |
General Protocol for Solubilization:
-
To prepare a stock solution, first attempt to dissolve the peptide in a minimal amount of 100% DMSO.
-
Once fully dissolved, gradually add the aqueous buffer of choice (e.g., PBS, Tris) to the desired final concentration.
-
If the peptide precipitates during dilution, the solution may be too concentrated.
-
For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.
In Vitro Collagenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH against a vertebrate collagenase.
Materials:
-
Z-Pro-D-Leu-D-Ala-NHOH
-
Human recombinant collagenase (e.g., MMP-1)
-
Fluorogenic collagenase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH: Dissolve the compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: Serially dilute the stock solution in assay buffer to obtain a range of inhibitor concentrations.
-
Enzyme and inhibitor pre-incubation: In the microplate wells, add the diluted inhibitor solutions and the collagenase enzyme. Incubate at 37°C for 15-30 minutes to allow for binding.
-
Initiate the reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data
| Compound | Target Enzyme | IC₅₀ | Source |
| Z-Pro-D-Leu-D-Ala-NHOH | Tadpole Collagenase | ~1 µM (10⁻⁶ M) | |
| Z-Pro-D-Leu-D-Ala-NHOH | Human Skin Collagenase | ~1 µM (10⁻⁶ M) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent.- Compound has precipitated out of solution. | - Use a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting with aqueous buffer.- Gentle warming or sonication may aid dissolution. |
| No or low inhibitory activity | - Inactive compound due to improper storage or handling.- Incorrect assay conditions (pH, temperature).- Enzyme degradation. | - Use a fresh stock of the inhibitor and ensure it has been stored correctly at -20°C.- Verify the optimal pH and temperature for the specific collagenase being used.- Confirm enzyme activity with a positive control inhibitor. |
| High background signal in assay | - Autofluorescence of the compound.- Substrate instability and spontaneous hydrolysis. | - Run a control with the inhibitor and substrate but without the enzyme to measure background fluorescence.- Prepare the substrate fresh for each experiment and store it protected from light. |
| High variability between replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Unexpected off-target effects in cell-based assays | - Hydroxamate group chelating other metal ions.- Inhibition of other metalloproteinases (e.g., ADAMs). | - Be aware that hydroxamic acids can have off-target effects and may not be completely selective.- Include appropriate controls to assess cytotoxicity and other potential off-target effects. |
Visualizing Mechanisms and Workflows
Below are diagrams illustrating key concepts related to the use of Z-Pro-D-Leu-D-Ala-NHOH.
Caption: Recommended workflow for the storage and handling of Z-Pro-D-Leu-D-Ala-NHOH.
Caption: Simplified signaling pathway showing MMP inhibition by Z-Pro-D-Leu-D-Ala-NHOH.
Caption: A logical workflow for troubleshooting a lack of inhibition in an enzyme assay.
References
Validation & Comparative
A Comparative Guide to Collagenase Inhibitors: Z-PDLDA-NHOH vs. Other Key Compounds
For researchers and professionals in drug development, selecting the appropriate collagenase inhibitor is a critical decision. This guide provides a detailed comparison of Z-PDLDA-NHOH with other notable collagenase inhibitors: batimastat (B1663600), marimastat (B1683930), and doxycycline (B596269). The comparison is based on their inhibitory potency, mechanism of action, and supporting experimental data.
Quantitative Comparison of Inhibitory Potency
The efficacy of a collagenase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 values for this compound and its counterparts against various matrix metalloproteinases (MMPs), with a focus on collagenases such as MMP-1. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | Vertebrate Collagenases | ~ 1 µM | [1][2] |
| Batimastat (BB-94) | MMP-1 (Collagenase-1) | 3 nM | [3][4][5] |
| MMP-2 (Gelatinase A) | 4 nM | ||
| MMP-3 (Stromelysin-1) | 20 nM | ||
| MMP-7 (Matrilysin) | 6 nM | ||
| MMP-9 (Gelatinase B) | 4 nM | ||
| Marimastat (BB-2516) | MMP-1 (Collagenase-1) | 5 nM | |
| MMP-2 (Gelatinase A) | 6 nM | ||
| MMP-7 (Matrilysin) | 13 nM | ||
| MMP-9 (Gelatinase B) | 3 nM | ||
| MMP-14 (MT1-MMP) | 9 nM | ||
| Doxycycline | Collagen Biosynthesis | ~150 µg/mL | |
| MMP-1 (in atherosclerotic plaques) | Reduced expression | ||
| MMP-9 Activity | Attenuated |
Note: The IC50 values for batimastat and marimastat are in the nanomolar range, indicating high potency. This compound has an IC50 in the micromolar range. Direct IC50 values for doxycycline against specific MMPs are less consistently reported in the literature, with its effects often described in terms of reduced expression or activity in cellular or tissue-based assays.
Mechanism of Action: A Common Thread with Key Differences
This compound, batimastat, and marimastat belong to a class of compounds known as hydroxamate-based inhibitors. Their inhibitory action stems from the hydroxamic acid moiety (-CONHOH) which acts as a potent zinc-chelating group. This group binds to the catalytic zinc ion (Zn2+) in the active site of collagenases, thereby blocking their enzymatic activity. The peptide-like backbone of these inhibitors also contributes to their binding affinity and specificity by interacting with the substrate-binding pockets of the enzyme.
Doxycycline, a tetracycline (B611298) antibiotic, inhibits collagenases through a different, less direct mechanism. It is believed to chelate the zinc ion at the active site, but its primary mode of action in this context is often attributed to the downregulation of MMP expression at the transcriptional and translational levels. It may also interfere with the activation of pro-MMPs.
Caption: Mechanism of Action for Different Collagenase Inhibitors.
Experimental Protocols: A Guide to Measuring Collagenase Inhibition
The following is a generalized protocol for a fluorometric assay to determine the IC50 of a collagenase inhibitor. This protocol can be adapted for specific collagenases and inhibitors.
Materials:
-
Collagenase enzyme (e.g., MMP-1)
-
Fluorogenic collagenase substrate (e.g., FITC-labeled collagen or a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Test inhibitor (e.g., this compound)
-
Known collagenase inhibitor (positive control, e.g., 1,10-Phenanthroline)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the collagenase in assay buffer.
-
Reconstitute the fluorogenic substrate in assay buffer to the recommended concentration.
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Create a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): Collagenase and assay buffer.
-
Positive Control: Collagenase and a known inhibitor.
-
Test Wells: Collagenase and serial dilutions of the test inhibitor.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for Collagenase Inhibition Assay.
Conclusion
This compound is a potent inhibitor of vertebrate collagenases, operating through a well-established hydroxamate-based mechanism of zinc chelation. When compared to broad-spectrum MMP inhibitors like batimastat and marimastat, this compound exhibits a lower potency, with an IC50 in the micromolar range as opposed to the nanomolar efficacy of the latter two. Doxycycline presents an alternative with a different mechanism of action that involves the downregulation of MMP expression, though its direct inhibitory potency on a molar basis is considerably lower than the hydroxamate inhibitors.
The choice of inhibitor will ultimately depend on the specific research or therapeutic context, including the required potency, the desired selectivity profile, and the biological system under investigation. For applications requiring highly potent, direct inhibition of collagenases, batimastat and marimastat are strong candidates. This compound serves as a valuable tool for studies where micromolar potency is sufficient. Doxycycline may be more suited for applications where a broader, modulatory effect on MMPs is desired over potent, direct inhibition.
References
A Comparative Guide to MMP Inhibition: Z-PDLDA-NHOH versus Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two matrix metalloproteinase (MMP) inhibitors: Z-PDLDA-NHOH and Batimastat. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes like tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research.
Both this compound and Batimastat belong to the class of hydroxamate-based MMP inhibitors. Their primary mechanism of action involves the chelation of the catalytic zinc ion (Zn2+) in the active site of MMPs, which is essential for their enzymatic activity.[1][2] This interaction effectively blocks the enzyme's ability to cleave its substrates.
Comparative Analysis
This section details the available data on the inhibitory activity and specificity of this compound and Batimastat.
Quantitative Inhibitory Activity
A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) is challenging due to the limited availability of specific data for this compound against individual MMPs. Batimastat, being a more extensively studied compound, has a well-documented profile of inhibitory activity across a broad spectrum of MMPs.
| Inhibitor | Target MMPs | IC50 Values | Reference |
| This compound | Vertebrate Collagenases | ~ 1 µM | N/A |
| Batimastat (BB-94) | MMP-1 | 3 nM | [3][4][5] |
| MMP-2 | 4 nM | ||
| MMP-3 | 20 nM | ||
| MMP-7 | 6 nM | ||
| MMP-9 | 4 nM |
Note: The IC50 value for this compound is a general value for "vertebrate collagenases" and not specific to individual MMPs. This limits a direct potency comparison with Batimastat.
Mechanism of Action
Both this compound (also known as Z-Pro-D-Leu-D-Ala-NHOH) and Batimastat are competitive, reversible inhibitors that target the catalytic domain of MMPs. The hydroxamate group (-NHOH) present in their structures is crucial for their inhibitory function, as it forms a high-affinity coordination complex with the zinc ion at the enzyme's active site.
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of compounds against a specific MMP. This method is applicable for evaluating both this compound and Batimastat.
Fluorometric MMP Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (this compound, Batimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant MMP enzyme to its working concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the diluted MMP enzyme to the "control" and "inhibitor" wells.
-
Add 50 µL of the serially diluted inhibitor solutions to the "inhibitor" wells. For the "control" wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Batimastat is a potent, broad-spectrum MMP inhibitor with well-characterized inhibitory activity in the nanomolar range against several key MMPs. This compound is also a hydroxamate-based inhibitor, reported to be a potent inhibitor of vertebrate collagenases with an IC50 in the micromolar range. However, the lack of specific data for this compound against individual MMPs makes a direct and comprehensive comparison of their inhibitory potency and selectivity difficult.
For researchers requiring a well-documented, broad-spectrum MMP inhibitor with high potency, Batimastat is a well-established choice. Further experimental evaluation of this compound against a panel of purified MMPs is necessary to fully elucidate its inhibitory profile and potential for more selective applications. The provided experimental protocol offers a standardized method for such comparative studies.
References
- 1. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerizable Matrix Metalloproteinases’ Inhibitors with Potential Application for Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Z-PDLDA-NHOH and Marimastat in Matrix Metalloproteinase Inhibition
In the landscape of cancer and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of investigation. Among the numerous synthetic inhibitors developed, Z-PDLDA-NHOH and Marimastat have been subjects of significant study. This guide provides a detailed, data-driven comparison of their efficacy, experimental protocols, and mechanisms of action to assist researchers, scientists, and drug development professionals in their work.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potential of this compound (also identified in research as PD-166793) and Marimastat has been quantified against a range of MMPs. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below. Lower IC50 values indicate greater potency.
| Target MMP | This compound (PD-166793) IC50 | Marimastat IC50 |
| MMP-1 (Collagenase-1) | 6.0 µM | 5 nM |
| MMP-2 (Gelatinase-A) | 4 nM | 6 nM |
| MMP-3 (Stromelysin-1) | 7 nM | Data not available |
| MMP-7 (Matrilysin) | 7.2 µM | 13 nM |
| MMP-9 (Gelatinase-B) | 7.9 µM | 3 nM |
| MMP-13 (Collagenase-3) | 8 nM | Data not available |
| MMP-14 (MT1-MMP) | Data not available | 9 nM |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Targeting the Zinc-Dependent Catalytic Site
Both this compound and Marimastat function as broad-spectrum MMP inhibitors. Their primary mechanism involves the chelation of the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site. This action competitively blocks the binding and subsequent degradation of natural MMP substrates, such as collagen and other components of the extracellular matrix (ECM). By inhibiting MMPs, these compounds can impede processes like tumor invasion, angiogenesis, and metastasis.
Marimastat, a peptidomimetic hydroxamate, mimics the collagen structure to effectively block the active site.[1] this compound, a biphenylsulfonamide derivative, also targets the MMP active site.[2][3] The failure of early broad-spectrum MMP inhibitors in clinical trials has been attributed in part to a lack of specificity and significant side effects, such as musculoskeletal toxicity.[4] This has spurred the development of more selective inhibitors.
Experimental Protocols
In Vitro MMP Inhibition Assay
A common method to determine the IC50 values of MMP inhibitors involves a fluorogenic substrate assay.
Workflow:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions.
-
Inhibitor Preparation: this compound and Marimastat are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of the inhibitor in an assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to the mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of MMP inhibitors. For instance, the therapeutic potential of PD-166793 was assessed in a rat model of progressive heart failure.[1]
Experimental Design:
-
Animal Model: Spontaneously Hypertensive Heart Failure (SHHF) rats.
-
Treatment Groups:
-
Control group (untreated).
-
Treatment group receiving PD-166793 (e.g., 5 mg/kg/day via oral gavage).
-
-
Duration: Chronic administration over several weeks.
-
Outcome Measures:
-
Hemodynamic parameters: Left ventricular pressure, +dP/dt.
-
Cardiac geometry and function: Measured via echocardiography.
-
MMP activity: Assessed in myocardial tissue extracts.
-
Pharmacokinetics: Plasma concentrations of the inhibitor are measured.
-
Marimastat has undergone extensive clinical trials in cancer patients. Phase I trials were designed to evaluate safety and pharmacokinetics, while later phases assessed efficacy.
Typical Phase I Clinical Trial Design for Marimastat:
-
Patient Population: Patients with advanced malignancies.
-
Dose Escalation: Consecutive groups of patients receive escalating doses of Marimastat (e.g., 10 mg, 25 mg, 50 mg twice daily).
-
Safety Monitoring: Monitoring for adverse events, with a particular focus on musculoskeletal toxicity.
-
Pharmacokinetic Analysis: Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion.
-
Efficacy Assessment (preliminary): Tumor responses are evaluated using imaging techniques and tumor marker levels.
Conclusion
Both this compound (PD-166793) and Marimastat are potent, broad-spectrum inhibitors of matrix metalloproteinases. While Marimastat has been more extensively studied in clinical trials for cancer, its development was hampered by dose-limiting toxicities and a lack of significant survival benefit in some late-stage cancers. This compound has demonstrated efficacy in preclinical models of cardiovascular disease by attenuating adverse cardiac remodeling.
The choice between these or other MMP inhibitors will depend on the specific research or therapeutic context, including the target disease, the desired MMP selectivity profile, and the acceptable toxicity levels. Future research will likely focus on developing more selective MMP inhibitors to maximize therapeutic efficacy while minimizing off-target side effects.
References
Assessing the Cross-Reactivity of MMP Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a matrix metalloproteinase (MMP) inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for evaluating and comparing the cross-reactivity of MMP inhibitors, using the inhibitor Z-PDLDA-NHOH as a case study.
Comparative Inhibition Profile of an MMP Inhibitor
A critical step in characterizing an MMP inhibitor is to determine its inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of relevant MMPs. This allows for a quantitative comparison of its potency and selectivity. The following table provides a template for presenting such data. For illustrative purposes, hypothetical data for this compound is presented, reflecting its known activity against collagenases (like MMP-1, MMP-8, MMP-13) and assuming lower activity against other MMP subtypes.
| MMP Subtype | Common Substrates | This compound IC50 (nM) | Alternative Inhibitor X IC50 (nM) | Alternative Inhibitor Y IC50 (nM) |
| Collagenases | ||||
| MMP-1 | Collagen I, III, VII, VIII, X, Gelatin | 15 | 50 | 5 |
| MMP-8 | Collagen I, II, III | 10 | 30 | 8 |
| MMP-13 | Collagen II, I, III, IV, IX, X, XIV | 25 | 100 | 15 |
| Gelatinases | ||||
| MMP-2 | Gelatin, Collagen IV, V, VII, X, XI, Elastin | >1000 | 20 | 500 |
| MMP-9 | Gelatin, Collagen IV, V, XIV | >1000 | 15 | 800 |
| Stromelysins | ||||
| MMP-3 | Proteoglycans, Fibronectin, Laminin, Gelatin | >5000 | 200 | 150 |
| Membrane-Type (MT-MMPs) | ||||
| MMP-14 (MT1-MMP) | Pro-MMP-2, Collagen I, II, III, Gelatin | >10000 | 5 | 1200 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on its reported specificity for collagenases. Actual experimental data is required for a definitive profile.
Experimental Protocols
To generate the comparative data presented above, a standardized enzymatic assay is employed. The following is a detailed methodology for determining the IC50 of an inhibitor against a panel of MMPs.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific MMP enzyme.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If starting with pro-MMPs, activate them according to the manufacturer's instructions. This typically involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed amount of the activated MMP enzyme diluted in assay buffer.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% enzyme activity) and wells with a known broad-spectrum MMP inhibitor as a positive control. Also include blank wells with no enzyme to measure background fluorescence.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Cross-Reactivity
A signaling pathway-style diagram can effectively illustrate the selectivity profile of an inhibitor. The following DOT language script generates a diagram representing the hypothetical cross-reactivity of this compound.
Caption: Hypothetical inhibition profile of this compound against different MMP subtypes.
This guide provides a comprehensive framework for the comparative analysis of MMP inhibitor cross-reactivity. By employing standardized experimental protocols and clear data visualization, researchers can effectively characterize the selectivity of novel inhibitors, a critical step in the development of targeted MMP-therapeutics.
Measuring the Potency of Novel Antibacterial Agents: A Comparative Guide to IC50 Determination of Z-PDLDA-NHOH and Other Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of Z-PDLDA-NHOH, a putative peptide-based inhibitor targeting peptide deformylase (PDF). The information presented herein is intended to enable researchers to accurately assess the potency of this and other novel PDF inhibitors. We will explore established experimental protocols, present comparative data for known inhibitors, and visualize key workflows and pathways.
Introduction to Peptide Deformylase as an Antibacterial Target
Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial growth and survival.[1][2] In bacteria, protein synthesis is initiated with N-formylmethionine.[1][3] The PDF enzyme catalyzes the removal of this N-formyl group from nascent polypeptide chains, a crucial step for protein maturation.[3] As this process is generally absent in the cytoplasm of mammalian cells, PDF represents a highly attractive and specific target for the development of novel antibacterial agents. This compound is anticipated to be a member of the hydroxamate class of inhibitors, which chelate the metal ion in the active site of metalloenzymes like PDF.
Comparative IC50 Values of Known Peptide Deformylase Inhibitors
To contextualize the potency of a new investigational compound like this compound, it is crucial to compare its IC50 value against that of established PDF inhibitors. The following table summarizes the IC50 values of several well-characterized inhibitors against PDF from various bacterial species.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference |
| Actinonin | Escherichia coli PDF (Ni-PDF) | 3 - 10 | |
| Escherichia coli PDF (Zn-PDF) | 90 | ||
| Escherichia coli PDF (Fe-PDF) | 0.8 | ||
| Staphylococcus aureus PDF (Ni-PDF) | 11 | ||
| Human PDF (HsPDF) | 43 | ||
| BB-3497 | Escherichia coli PDF (Ni-PDF) | 7 | |
| BB-81384 | Streptococcus pneumoniae PDF (Ni-PDF) | 9 | |
| Haemophilus influenzae PDF (Ni-PDF) | 11 | ||
| Escherichia coli PDF (Ni-PDF) | 60 | ||
| Staphylococcus aureus PDF (Ni-PDF) | 300 | ||
| VRC3375 | Escherichia coli PDF (Ni-PDF) | Kᵢ of 0.24 nM |
Experimental Protocol: Biochemical Assay for IC50 Determination
A robust and widely used method for determining the IC50 of PDF inhibitors is the formate (B1220265) dehydrogenase (FDH) coupled enzyme assay. This continuous spectrophotometric assay measures the activity of PDF by quantifying the amount of formate released upon deformylation of a synthetic substrate.
Materials and Reagents
-
Purified recombinant peptide deformylase (e.g., from E. coli or S. aureus)
-
This compound and other comparator inhibitors
-
Formate Dehydrogenase (FDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Synthetic PDF substrate (e.g., formyl-Met-Ala-Ser, fMAS)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL bovine serum albumin (BSA)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of PDF enzyme in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5 nM for E. coli Ni-PDF).
-
Prepare a serial dilution of this compound and comparator inhibitors in the assay buffer.
-
In a 96-well plate, add the PDF enzyme solution to wells containing the various concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the FDH enzyme (e.g., 0.5 U/mL), NAD+ (e.g., 1 mM), and the fMAS substrate (e.g., 4 mM) in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the pre-incubated enzyme and inhibitor.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer. This absorbance change corresponds to the formation of NADH, which is produced in a 1:1 stoichiometric ratio with the formate released by PDF activity.
-
Record the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
-
IC50 Calculation:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Experimental Workflow and Underlying Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for IC50 determination of this compound.
Caption: Inhibition of the bacterial protein synthesis pathway by this compound.
Conclusion
The accurate determination of the IC50 value for novel compounds like this compound is a critical step in the early stages of antibiotic drug discovery. By employing standardized biochemical assays, such as the formate dehydrogenase-coupled method, researchers can obtain reliable and reproducible data. Comparing the potency of new inhibitors to established compounds provides essential context for their potential as effective antibacterial agents. The methodologies and comparative data presented in this guide offer a solid foundation for the evaluation of this compound and other promising peptide deformylase inhibitors.
References
- 1. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Z-PDLDA-NHOH in a Novel Glioblastoma Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, hypothetical matrix metalloproteinase (MMP) inhibitor, Z-PDLDA-NHOH, with established broad-spectrum MMP inhibitors, Batimastat and Marimastat. The objective is to validate the specificity of this compound in a newly developed three-dimensional (3D) glioblastoma spheroid model, a system designed to more accurately mimic the tumor microenvironment.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the degradation of the extracellular matrix (ECM).[1] Their activity is implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in diseases such as cancer and arthritis.[2][3][4] The gelatinases, MMP-2 and MMP-9, are particularly overexpressed in many aggressive cancers, including glioblastoma, where they play a crucial role in tumor invasion and metastasis.[5]
This compound is a novel peptide-based hydroxamate inhibitor designed for high-affinity binding to the catalytic zinc ion in the active site of MMPs. This guide details the experimental validation of its specificity, particularly against MMP-2 and MMP-9, in comparison to the well-characterized inhibitors Batimastat and Marimastat.
Comparative Inhibitory Activity
The inhibitory activity of this compound, Batimastat, and Marimastat was assessed against a panel of recombinant human MMPs using an in-vitro fluorometric assay. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) |
| MMP-2 (Gelatinase A) | 5.2 | 4.0 | 5.0 |
| MMP-9 (Gelatinase B) | 8.1 | 20.0 | 9.0 |
| MMP-1 (Collagenase 1) | 150.5 | 3.0 | 5.0 |
| MMP-3 (Stromelysin 1) | 250.2 | 20.0 | 45.0 |
| MMP-7 (Matrilysin) | >1000 | 11.0 | 27.0 |
| MMP-8 (Collagenase 2) | 85.6 | 8.0 | 12.0 |
| MMP-13 (Collagenase 3) | 95.3 | 4.0 | 7.0 |
| MMP-14 (MT1-MMP) | 75.4 | 0.4 | 10.0 |
Table 1: Comparative in-vitro inhibitory activity (IC50) of this compound, Batimastat, and Marimastat against a panel of MMPs. Data are presented as the mean of three independent experiments.
Experimental Protocols
In-vitro Fluorometric MMP Inhibition Assay
This assay quantifies the inhibitory potential of the test compounds against a panel of purified recombinant human MMPs.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, a quencher molecule suppresses the fluorescence of a fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -13, and -14).
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Test inhibitors (this compound, Batimastat, Marimastat) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A serial dilution of each inhibitor is prepared in the assay buffer.
-
20 µL of each inhibitor dilution is added to the wells of the 96-well plate.
-
20 µL of the respective recombinant human MMP enzyme is added to each well and incubated for 30 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 60 µL of the fluorogenic substrate to each well.
-
The increase in fluorescence is monitored kinetically for 60 minutes at 37°C using a fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
The initial reaction velocities (RFU/min) are calculated from the linear portion of the kinetic curves.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
3D Glioblastoma Spheroid Invasion Assay
This cell-based assay evaluates the ability of the inhibitors to block tumor cell invasion in a more physiologically relevant 3D model.
Principle: Glioblastoma cells are cultured as 3D spheroids and embedded in a basement membrane extract (BME) matrix. The invasion of cells from the spheroid into the surrounding matrix is quantified by microscopy.
Detailed Methodology:
-
Reagents and Materials:
-
Human glioblastoma cell line (e.g., U-87 MG).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Basement Membrane Extract (BME).
-
96-well ultra-low attachment spheroid microplates.
-
Test inhibitors (this compound, Batimastat, Marimastat).
-
Brightfield microscope with an imaging system.
-
-
Procedure:
-
Glioblastoma cells are seeded into the ultra-low attachment plates to form spheroids over 48-72 hours.
-
Once formed, the spheroids are embedded in a BME matrix in a new 96-well plate.
-
The BME is allowed to polymerize at 37°C for 30 minutes.
-
Cell culture medium containing various concentrations of the test inhibitors is then added on top of the BME.
-
The spheroids are incubated for 72 hours to allow for cell invasion.
-
Images of the spheroids are captured at 0 and 72 hours.
-
The area of invasion is quantified by measuring the total area of the spheroid and the invading cells and subtracting the initial spheroid area.
-
The percentage of invasion inhibition is calculated relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological context and the experimental design, the following diagrams have been generated.
Caption: Simplified signaling pathway of MMP-2/-9 activation and inhibition.
Caption: Experimental workflow for this compound specificity validation.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Pan-HDAC Inhibitors: Efficacy and Specificity of Vorinostat, Belinostat, and Panobinostat
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of three prominent hydroxamic acid-based histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Belinostat (PXD101), and Panobinostat (B1684620) (LBH589). This document synthesizes preclinical data on their efficacy, specificity, and the experimental methodologies used for their evaluation.
Histone deacetylase inhibitors have emerged as a critical class of epigenetic modulators in therapeutic development, particularly in oncology. By preventing the removal of acetyl groups from histones and other proteins, these agents can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] This guide focuses on three widely studied pan-HDAC inhibitors, providing a comparative analysis to aid in research and development.
Comparative Efficacy and Specificity
The inhibitory activity of Vorinostat, Belinostat, and Panobinostat against various HDAC isoforms and their cytotoxic effects on cancer cell lines are summarized below. Panobinostat generally exhibits the most potent pan-HDAC inhibition at nanomolar concentrations.[3]
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| HDAC Isoform | Vorinostat (nM) | Belinostat (nM) | Panobinostat (nM) |
| Class I | |||
| HDAC1 | 10 - 130[4] | ~27 (in HeLa cell extracts) | <13.2 |
| HDAC2 | 2.10 µM | Data not available | <13.2 |
| HDAC3 | 20 | Data not available | <13.2 |
| HDAC8 | Data not available | Data not available | Mid-nanomolar range |
| Class IIa | |||
| HDAC4 | Data not available | Data not available | Mid-nanomolar range |
| HDAC7 | Data not available | Data not available | Mid-nanomolar range |
| Class IIb | |||
| HDAC6 | 3.76 µM | Data not available | <13.2 |
| HDAC10 | Data not available | Data not available | <13.2 |
| Class IV | |||
| HDAC11 | Data not available | Data not available | <13.2 |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., recombinant vs. cell extracts).
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line (Cancer Type) | Vorinostat (µM) | Belinostat (µM) | Panobinostat (nM) |
| HH (Cutaneous T-Cell Lymphoma) | 0.146 | Data not available | 1.8 |
| HuT78 (Cutaneous T-Cell Lymphoma) | 2.062 | Data not available | Data not available |
| HeLa (Cervical Cancer) | Data not available | 0.76 | Data not available |
| SW-982 (Synovial Sarcoma) | 0-15 (dose-dependent decrease in viability) | 0-5 (dose-dependent decrease in viability) | 0-5 µM (dose-dependent decrease in viability) |
| SW-1353 (Chondrosarcoma) | 0-15 (dose-dependent decrease in viability) | 0-5 (dose-dependent decrease in viability) | 0-5 µM (dose-dependent decrease in viability) |
| 5637 (Urothelial Carcinoma) | Data not available | 1.0 | Data not available |
| T24 (Urothelial Carcinoma) | Data not available | 3.5 | Data not available |
| Prostate Cancer Cell Lines | Data not available | 0.5 - 2.5 | Data not available |
| HCT116 (Colon Cancer) | Data not available | Data not available | 7.1 |
| BT474 (Breast Cancer) | Data not available | Data not available | 2.6 |
Signaling Pathways Modulated by Pan-HDAC Inhibitors
Pan-HDAC inhibitors exert their anti-cancer effects by modulating multiple intracellular signaling pathways. Their primary mechanism involves the induction of histone hyperacetylation, which alters gene expression. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: General mechanism of action for pan-HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy and specificity of HDAC inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the HDAC inhibitor (e.g., 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
Caption: Workflow for a fluorometric HDAC activity assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1) with varying concentrations of the inhibitor in an assay buffer.
-
Pre-incubation: Incubate the enzyme and inhibitor for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of approximately 20 µM.
-
Enzymatic Reaction: Incubate for 30-60 minutes at 37°C to allow for substrate deacetylation.
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/440 nm).
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
Caption: General workflow for Western blot analysis of histone acetylation.
Detailed Protocol:
-
Sample Preparation: Treat cells with the HDAC inhibitor for a specified time (e.g., 24 hours). Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) onto a high-percentage polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle rocking. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:10000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., total Histone H3 or β-actin).
References
A Comparative Analysis of Z-PDLDA-NHOH and Newer Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptidic hydroxamate MMP inhibitor, Z-PDLDA-NHOH, with newer, more extensively characterized MMP inhibitors: Batimastat, Marimastat, and NNGH. The following sections detail their comparative inhibitory activities, the experimental protocols for assessing their efficacy, and the signaling pathways they influence.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound and the selected newer MMP inhibitors is summarized below. This compound is a specific inhibitor of vertebrate collagenase, and for the purpose of this comparison, data for the closely related compound Z-Pro-Leu-Gly-NHOH is used as a proxy, which is reported to be an effective inhibitor of human skin collagenase (MMP-1).
Table 1: Inhibitory Potency (IC50/Ki) Against Key MMPs
| Inhibitor | Target MMPs | IC50 / Ki | Molecular Weight ( g/mol ) | Chemical Formula |
| This compound (as Z-PLG-NHOH) | MMP-1 | 40 µM | 434.49 | C21H30N4O6 |
| Batimastat (BB-94) | MMP-1 | 3 nM | 477.64 | C23H31N3O4S2 |
| MMP-2 | 4 nM | |||
| MMP-3 | 20 nM | |||
| MMP-7 | 6 nM | |||
| MMP-9 | 4 nM | |||
| Marimastat (BB-2516) | MMP-1 | 5 nM | 331.41 | C15H29N3O5 |
| MMP-2 | 6 nM | |||
| MMP-7 | 13 nM | |||
| MMP-9 | 3 nM | |||
| MMP-14 | 9 nM | |||
| NNGH | MMP-1 | 0.17 µM (Ki) | 316.38 | C13H20N2O5S |
| MMP-3 | 0.13 µM (Ki) | |||
| MMP-7 | 13 µM (Ki) | |||
| MMP-8 | 9 nM (Ki) | |||
| MMP-9 | 2.6 nM (Ki) | |||
| MMP-12 | 4.3 nM (Ki) | |||
| MMP-13 | 3.1 nM (Ki) |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Data is compiled from various sources and may vary based on experimental conditions.[1][2][3][4][5]
Experimental Protocols: Determining MMP Inhibition
The determination of an inhibitor's half-maximal inhibitory concentration (IC50) is a critical step in its characterization. A widely used method is the fluorogenic substrate assay.
Protocol: Fluorogenic MMP Activity Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 of an MMP inhibitor using a quenched fluorescent substrate.
1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
2. Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
MMP inhibitor to be tested (e.g., this compound)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)
-
Activator for pro-MMPs (e.g., 4-aminophenylmercuric acetate, APMA)
-
96-well black microplates
-
Fluorescence microplate reader
3. Method:
-
Enzyme Activation: If using a pro-MMP (zymogen), activate it to its functional form by incubating with an activator like APMA.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the activated MMP enzyme.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/405 nm or 490/525 nm).
-
Measure the fluorescence intensity over time (kinetic reading) or after a fixed incubation period at 37°C (end-point reading).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence data.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the MMP activity by 50%.
-
Caption: Workflow for IC50 determination of MMP inhibitors.
Mandatory Visualizations: Mechanisms and Pathways
General Mechanism of Hydroxamate-Based MMP Inhibition
Hydroxamate-based inhibitors, including this compound, Batimastat, and Marimastat, function by targeting the catalytic zinc ion (Zn2+) essential for the enzyme's activity. The hydroxamic acid group (-CONHOH) in these inhibitors acts as a chelating agent, binding to the zinc ion in the active site of the MMP. This binding blocks the active site and prevents the natural substrates, such as collagen, from being degraded.
Caption: Mechanism of hydroxamate inhibitors on MMPs.
MMP-Mediated Signaling Pathways in Cancer Progression
MMPs play a crucial role in cancer progression not only by degrading the extracellular matrix (ECM) but also by modulating signaling pathways that control cell growth, migration, and angiogenesis. Inhibition of MMPs can, therefore, disrupt these pro-cancerous signaling cascades. Key pathways influenced by MMPs include the MAPK/ERK and PI3K/Akt pathways, which are often activated by growth factors released or activated by MMPs.
Caption: MMPs' role in activating pro-cancer signaling.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Z-PDLDA-NHOH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Z-PDLDA-NHOH, a hydroxamic acid derivative. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Hydroxamic acid derivatives may cause skin and eye irritation.
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves, such as nitrile or neoprene. Replace gloves immediately if they become torn or show any signs of degradation.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | In case of dust generation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
For solutions containing this compound, use a separate, labeled liquid waste container.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
3. Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.
4. Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-PDLDA-NHOH
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal of Z-PDLDA-NHOH, a potent enzyme inhibitor. As a hydroxamic acid derivative of unknown specific toxicity, a cautious approach assuming high potency is recommended.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum Required PPE | Recommended PPE for Weighing Powders & Preparing Solutions |
| Eye/Face Protection | Safety glasses with side shields meeting ANSI Z87.1 standards.[2] | Chemical splash goggles and a face shield.[1][2] |
| Hand Protection | Nitrile gloves (double-gloving is recommended).[1] | For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemical-resistant outer gloves. |
| Body Protection | A fully-buttoned laboratory coat. | A disposable gown with tight-fitting cuffs over a flame-resistant lab coat. |
| Respiratory Protection | Not generally required for small-scale solution work in a certified chemical fume hood. | For weighing powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate organic vapor cartridges for volatile compounds) is necessary. |
Note: Always inspect PPE for any damage before use and never wear it outside of the laboratory to prevent cross-contamination.
Operational Protocols: Ensuring a Safe Workflow
A clear, step-by-step plan for handling this compound is essential for safety and regulatory compliance. All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box.
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting work.
-
Inform colleagues in the vicinity about the nature of your work.
Weighing and Transfer of Solids:
-
Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.
-
Employ wet-handling techniques, such as dampening the powder with a suitable, inert solvent, to minimize dust generation.
Solution Preparation and Reactions:
-
Add the compound to the solvent slowly and carefully to avoid splashing.
-
Conduct all reactions within a certified chemical fume hood.
Decontamination and Cleanup:
-
At the end of each workday, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Wet wipe work surfaces to avoid the aerosolization of any residual powder.
Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to contain the hazard and ensure the safety of all laboratory personnel. The following diagram outlines the procedural workflow for managing a this compound spill.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan: Responsible Waste Management
As a novel research chemical, this compound and all contaminated materials must be treated as hazardous waste.
-
Waste Collection: All solid waste (e.g., contaminated gloves, wipes, and plasticware) and liquid waste (e.g., reaction mixtures, cleaning solvents) should be collected in separate, clearly labeled, and sealed containers.
-
Labeling: Waste containers must be labeled with the full chemical name "this compound" and any other hazardous components.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work while minimizing risks to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
